molecular formula C9H6Cl2 B1398850 1,3-Dichloro-5-(prop-2-yn-1-yl)benzene CAS No. 1312713-23-7

1,3-Dichloro-5-(prop-2-yn-1-yl)benzene

Cat. No.: B1398850
CAS No.: 1312713-23-7
M. Wt: 185.05 g/mol
InChI Key: KMCKBMPMOUPRBG-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-(prop-2-yn-1-yl)benzene is a versatile chemical building block designed for advanced research and development applications. This compound features a benzene ring disubstituted with chlorine atoms at the 1 and 3 positions and a propargyl group (prop-2-yn-1-yl) at the 5 position. This unique structure provides multiple reactive sites for further chemical modification, making it a valuable intermediate in complex organic synthesis. The primary research value of this compound lies in its application in materials science and the construction of star-shaped molecules. Compounds with a 1,3,5-trisubstituted benzene core are widely recognized as fundamental scaffolds in the synthesis of novel materials . The propargyl group is particularly valuable for participation in metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, which is a pivotal method for creating carbon-carbon bonds between sp2-hybridized aryl halides and sp-hybridized terminal alkynes . This reactivity enables researchers to efficiently build extended π-conjugated systems, which are critical for developing organic electronic materials, including those used in organic solar cells (OSCs) and electrochromic devices . Furthermore, the distinct electronic properties offered by the combination of electron-withdrawing chlorine atoms and the linear alkyne chain make this derivative a promising candidate for the development of materials with tailored mesomorphic and photophysical properties . As a key synthon, it facilitates exploration in supramolecular chemistry and the creation of dendritic structures. Please note: This product is intended for research purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1,3-dichloro-5-prop-2-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2/c1-2-3-7-4-8(10)6-9(11)5-7/h1,4-6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCKBMPMOUPRBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of 1,3-dichloro-5-(prop-2-yn-1-yl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 1,3-dichloro-5-(prop-2-yn-1-yl)benzene. This molecule, featuring a dichlorinated benzene ring coupled to a propargyl group, presents a versatile scaffold for further chemical modifications, making it a compound of interest for applications in medicinal chemistry and materials science. This document outlines a feasible synthetic route, detailed experimental protocols, and expected characterization data.

Synthetic Approach

The synthesis of this compound can be efficiently achieved via a Sonogashira cross-coupling reaction. This well-established palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. In this proposed synthesis, the readily available 1,3-dichloro-5-iodobenzene is coupled with a suitable propargyl synthon.

Table 1: Proposed Reaction Scheme and Reagents
Reactant 1 Reactant 2 Catalysts Base Solvent Product
1,3-dichloro-5-iodobenzenePropargyl alcohol or PropynePdCl₂(PPh₃)₂, CuITriethylamine (TEA)Tetrahydrofuran (THF)This compound

Experimental Protocol: Sonogashira Coupling

This protocol is adapted from established procedures for Sonogashira reactions.[1][2]

Materials:

  • 1,3-dichloro-5-iodobenzene

  • Propargyl alcohol (or a suitable propyne source)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,3-dichloro-5-iodobenzene (1.0 eq).

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous THF as the solvent, followed by anhydrous triethylamine (2.0 eq).

  • To the stirring mixture, add propargyl alcohol (1.2 eq) dropwise at room temperature.

  • The reaction mixture is then stirred at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Characterization

The structural confirmation of the synthesized this compound would be performed using standard spectroscopic techniques. The expected data is summarized below.

Table 2: Predicted Spectroscopic Data
Technique Expected Data
¹H NMR (CDCl₃, 400 MHz)δ 7.20-7.30 (m, 3H, Ar-H), 3.50 (d, J = 2.4 Hz, 2H, -CH₂-), 2.20 (t, J = 2.4 Hz, 1H, ≡C-H)
¹³C NMR (CDCl₃, 100 MHz)δ 138.0 (C-Ar), 135.0 (C-Ar-Cl), 129.0 (C-Ar-H), 127.0 (C-Ar-H), 80.0 (≡C-), 72.0 (≡C-H), 25.0 (-CH₂-)
FT-IR (KBr, cm⁻¹)~3300 (≡C-H stretch), ~2120 (C≡C stretch), ~1580, 1470 (C=C aromatic stretch), ~850, 780 (C-Cl stretch)
Mass Spec. (EI)m/z (%) = 184/186/188 [M⁺] (isotope pattern for 2 Cl), 149 [M-Cl]⁺, 113 [M-2Cl-H]⁺

Note: The predicted NMR chemical shifts are based on the analysis of similar substituted benzene derivatives and general NMR principles.[3][4][5]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow Reactants 1,3-dichloro-5-iodobenzene + Propargyl Source Reaction Sonogashira Coupling (Pd/Cu catalysis, TEA, THF) Reactants->Reaction Workup Aqueous Workup (NH4Cl quench, Extraction) Reaction->Workup Purification Column Chromatography (Silica gel) Workup->Purification Product This compound Purification->Product

Synthesis and Purification Workflow
Characterization Logic

The logical flow for the structural confirmation of the final product is depicted in the diagram below.

Characterization_Logic cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation NMR NMR Spectroscopy (¹H and ¹³C) Structure Structural Confirmation of This compound NMR->Structure Functional Groups Connectivity IR FT-IR Spectroscopy IR->Structure Functional Groups (C≡C, ≡C-H) MS Mass Spectrometry MS->Structure Molecular Weight Isotopic Pattern

Structural Characterization Flowchart

References

Physical and chemical properties of 1,3-dichloro-5-(prop-2-yn-1-yl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific databases and literature has revealed no specific data for the physical and chemical properties, synthesis, reactivity, experimental protocols, or biological activity of 1,3-dichloro-5-(prop-2-yn-1-yl)benzene.

This lack of information suggests that the compound may be a novel chemical entity, a rarely synthesized intermediate, or a proprietary molecule not yet described in open scientific literature. While data for structurally related compounds, such as those with different substitution patterns or functional groups, are available, this information cannot be reliably extrapolated to the specific molecule of interest.

For researchers, scientists, and drug development professionals, this indicates a potential area for novel research. The synthesis and characterization of this compound, followed by the investigation of its physical, chemical, and biological properties, could lead to new discoveries. The presence of the propargyl group, a versatile functional group in organic chemistry, suggests potential for applications in click chemistry, materials science, and as a building block for more complex molecules, including pharmacologically active agents.

Given the absence of experimental data, this guide cannot provide the requested tables of quantitative data, detailed experimental protocols, or visualizations of signaling pathways. Any attempt to do so would be speculative and not based on verified scientific information.

It is recommended that any party interested in this specific compound initiate a research program to synthesize and characterize it. Standard organic chemistry techniques for the formation of carbon-carbon bonds, such as Sonogashira coupling between a 1,3-dichloro-5-halobenzene and propargyl alcohol or a protected version thereof, could be a viable synthetic route. Following a successful synthesis, a full suite of analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis, would be required to confirm the structure and purity. Subsequent studies could then elucidate its physical properties (melting point, boiling point, solubility, etc.), chemical reactivity, and explore its potential biological activities.

1,3-dichloro-5-(prop-2-yn-1-yl)benzene CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 1,3-dichloro-5-(prop-2-yn-1-yl)benzene is not readily found in commercial databases or the scientific literature. As such, an official CAS number has not been assigned. The following guide is a theoretical exploration of its molecular structure, potential synthetic pathways, and estimated properties, based on established chemical principles and data for analogous compounds.

Molecular Structure and Identification

The molecular structure of this compound consists of a benzene ring substituted with two chlorine atoms at the meta positions (1 and 3) and a propargyl group (prop-2-yn-1-yl) at the 5-position.

Molecular Formula: C₉H₆Cl₂

Molecular Weight: 185.05 g/mol

Canonical SMILES: C1=C(C=C(C(=C1)Cl)CC#C)Cl

InChI Key: InChI=1S/C9H6Cl2/c1-2-3-6-4-7(10)5-8(11)9(6)1/h1,4-5H,3H2

A table summarizing the predicted physicochemical properties of this compound is provided below. These values are computational estimates and await experimental verification.

PropertyPredicted ValueNotes
Boiling Point ~250-270 °CEstimated based on similar dichlorinated aromatic compounds.
Melting Point Not availableDifficult to predict accurately; likely a low-melting solid or liquid.
Density ~1.25-1.35 g/cm³Based on related dichlorinated alkylbenzenes.
LogP ~4.0-4.5Indicates high lipophilicity.
Solubility Insoluble in water; soluble in common organic solvents (e.g., DCM, THF, acetone).Typical for nonpolar aromatic compounds.

Proposed Synthetic Pathways

Two plausible synthetic routes for the preparation of this compound are outlined below. These are based on well-established organic chemistry reactions.

A direct approach to introduce the propargyl group is through a Friedel-Crafts alkylation reaction, using 1,3-dichlorobenzene and a propargyl halide.

G cluster_0 Starting Materials A 1,3-Dichlorobenzene D Friedel-Crafts Alkylation A->D B Propargyl Bromide B->D C Lewis Acid Catalyst (e.g., AlCl3) C->D E This compound D->E F Isomeric Byproducts D->F

Caption: Proposed Friedel-Crafts Alkylation Workflow.

Hypothetical Experimental Protocol:

  • To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃) in a dry, inert solvent such as dichloromethane (DCM), add 1,3-dichlorobenzene.

  • Add propargyl bromide dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by carefully pouring it over ice-water.

  • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product would likely be a mixture of isomers and require purification by column chromatography to isolate the desired this compound.

A more regioselective approach would involve a Sonogashira coupling of a suitable halogenated precursor with a terminal alkyne. This would require the synthesis of a 1,3-dichloro-5-halobenzene, where the third halogen is more reactive in cross-coupling (e.g., iodine).

G cluster_0 Starting Materials A 1,3-Dichloro-5-iodobenzene D Sonogashira Coupling A->D B Propyne (or suitable surrogate) B->D C Pd Catalyst (e.g., Pd(PPh3)4) CuI Co-catalyst Amine Base (e.g., Et3N) C->D E This compound D->E

Caption: Proposed Sonogashira Coupling Workflow.

Hypothetical Experimental Protocol:

  • To a solution of 1,3-dichloro-5-iodobenzene in a suitable solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) iodide (CuI) co-catalyst.

  • Add an amine base, such as triethylamine (Et₃N), to the mixture.

  • Bubble propyne gas through the solution, or add a suitable propyne surrogate.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or GC-MS.

  • Upon completion, filter the reaction mixture to remove catalyst residues, and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield this compound.

Logical Relationship of Synthetic Strategies

The choice between these synthetic pathways involves a trade-off between the number of steps and the selectivity of the reaction.

G A 1,3-Dichlorobenzene B Friedel-Crafts Alkylation A->B D Iodination A->D C Target Compound (with isomeric impurities) B->C E 1,3-Dichloro-5-iodobenzene D->E F Sonogashira Coupling E->F G Target Compound (high purity) F->G

Caption: Comparison of Synthetic Route Logic.

Potential Applications in Drug Discovery

The this compound scaffold contains several features of interest to medicinal chemists:

  • Dichlorinated Aromatic Ring: This motif is common in bioactive molecules and can modulate lipophilicity, metabolic stability, and binding interactions.

  • Propargyl Group: The terminal alkyne is a versatile functional group for further chemical modification via "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition), allowing for the attachment of various pharmacophores, solubility enhancers, or reporter tags.

This compound could serve as a valuable building block for the synthesis of novel small molecules for screening in various therapeutic areas. The alkyne handle provides a straightforward method for creating focused libraries of compounds for structure-activity relationship (SAR) studies.

Spectroscopic Data and Analysis of 1,3-dichloro-5-(prop-2-yn-1-yl)benzene: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed prediction of the spectroscopic characteristics of 1,3-dichloro-5-(prop-2-yn-1-yl)benzene for researchers, scientists, and professionals in drug development. The guide includes predicted data tables, general experimental methodologies, and visualizations of the chemical structure and analytical workflow.

Predicted Spectroscopic Data

The predicted spectroscopic data for this compound are summarized in the following tables. These predictions are derived from the analysis of its constituent parts: a 1,3,5-trisubstituted dichlorobenzene ring and a propargyl group.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.30t, J ≈ 1.8 Hz1HH-5
~ 7.15d, J ≈ 1.8 Hz2HH-2, H-6
~ 3.50d, J ≈ 2.5 Hz2HH-7 (CH₂)
~ 2.25t, J ≈ 2.5 Hz1HH-9 (≡CH)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 140.0C-4
~ 135.0C-1, C-3
~ 129.0C-5
~ 127.0C-2, C-6
~ 80.0C-8 (C≡CH)
~ 72.0C-9 (C≡C H)
~ 32.0C-7 (CH₂)

Table 3: Predicted Infrared (IR) Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300Strong, Sharp≡C-H stretch
~ 3080MediumAromatic C-H stretch
~ 2120WeakC≡C stretch
~ 1580, 1470Medium-StrongAromatic C=C stretch
~ 880StrongAromatic C-H out-of-plane bend (1,3,5-subst.)
~ 800 - 600StrongC-Cl stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/zRelative Intensity (%)Assignment
186/188/190100 / 65 / 10[M]⁺ (Molecular ion)
151/153High[M - Cl]⁺
147High[M - CH₂C≡CH]⁺
111Medium[M - Cl - CH₂C≡CH]⁺
39High[C₃H₃]⁺ (Propargyl cation)

The isotopic pattern for two chlorine atoms (³⁵Cl and ³⁷Cl) is expected to be in a 9:6:1 ratio for the molecular ion and any fragments containing both chlorine atoms.

Visualization of Structure and Workflow

To aid in the interpretation of the predicted NMR data, the chemical structure of this compound with atom numbering is provided below. Additionally, a general workflow for the spectroscopic analysis of a novel compound is illustrated.

Caption: Chemical structure of this compound with atom numbering.

G cluster_workflow General Spectroscopic Analysis Workflow A Sample Preparation (Dissolution/Neat) B Data Acquisition (NMR, IR, MS) A->B C Data Processing (Fourier Transform, etc.) B->C D Spectral Interpretation C->D E Structure Elucidation D->E

Caption: A generalized workflow for spectroscopic analysis of a chemical compound.

Experimental Protocols

The following are general methodologies for obtaining spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of approximately 5-10 mg of the compound would be dissolved in about 0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃), in a 5 mm NMR tube.[1] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).[2]

  • Data Acquisition: ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of, for example, 500 MHz for protons.[3] For ¹³C NMR, proton-decoupled spectra are standard to simplify the spectrum to single lines for each unique carbon atom.[2]

  • Data Processing: The acquired free induction decay (FID) signals are processed using a Fourier transform to generate the frequency-domain NMR spectrum. Phasing and baseline correction are applied to obtain a clean spectrum.

Infrared (IR) Spectroscopy

  • Sample Preparation: For a solid sample, a small amount of the compound can be analyzed using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with potassium bromide and pressing it into a thin disk.

  • Data Acquisition: The IR spectrum would be recorded over a typical range of 4000-400 cm⁻¹.[1] A background spectrum is typically run first and subtracted from the sample spectrum.

  • Data Analysis: The positions, intensities, and shapes of the absorption bands are correlated with the vibrations of specific functional groups in the molecule.[4]

Mass Spectrometry (MS)

  • Sample Introduction and Ionization: The sample would be introduced into the mass spectrometer, and ions would be generated, typically using Electron Ionization (EI). EI involves bombarding the sample with a high-energy electron beam, which causes the molecule to lose an electron, forming a molecular ion ([M]⁺), and often inducing fragmentation.[5]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection and Spectrum Generation: An ion detector records the abundance of ions at each m/z value, generating the mass spectrum. The fragmentation pattern provides valuable information about the structure of the molecule.[6]

References

Reactivity of the Terminal Alkyne in 1,3-dichloro-5-(prop-2-yn-1-yl)benzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the terminal alkyne moiety in 1,3-dichloro-5-(prop-2-yn-1-yl)benzene. This compound serves as a versatile building block in medicinal chemistry and materials science, owing to the reactive nature of its terminal alkyne. This document outlines key reactions, presents quantitative data from analogous systems, provides detailed experimental protocols, and illustrates reaction pathways and workflows.

Core Reactivity of the Terminal Alkyne

The terminal alkyne in this compound is characterized by its sp-hybridized carbon atoms, which impart significant electrophilicity and acidity to the terminal proton.[1] This enables a range of important chemical transformations. The electron-withdrawing nature of the 1,3-dichlorophenyl substituent is expected to slightly increase the acidity of the terminal alkyne proton, potentially influencing reaction rates. The primary reactions involving this functional group are palladium-catalyzed cross-coupling reactions, copper-catalyzed cycloadditions (Click Chemistry), and hydration reactions.

Key Reactions and Quantitative Data

The terminal alkyne of this compound is anticipated to readily participate in several high-yield chemical transformations. The following tables summarize expected yields based on data for structurally similar compounds.

Table 1: Predicted Yields for Sonogashira Coupling Reactions

Aryl Halide PartnerCatalyst SystemBaseSolventTemperature (°C)Expected Yield (%)
IodobenzenePdCl₂(PPh₃)₂ / CuIEt₃NTHF5585-95
4-IodoanisolePdCl₂(PPh₃)₂ / CuIEt₃NTHF5580-90
3-IodopyridinePdCl₂(PPh₃)₂ / CuIEt₃NTHF5575-85

Data synthesized from analogous reactions reported in the literature.[2][3]

Table 2: Predicted Yields for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Azide PartnerCopper SourceLigand/AdditiveSolventTemperature (°C)Expected Yield (%)
Benzyl AzideCuSO₄·5H₂OSodium Ascorbatet-BuOH/H₂ORoom Temp>95
Phenyl AzideCuSO₄·5H₂OSodium Ascorbatet-BuOH/H₂ORoom Temp>95
1-Azido-4-methylbenzene[Cu(CH₃CN)₄]PF₆TBTACH₂Cl₂Room Temp>90

Data synthesized from analogous reactions reported in the literature.[4][5]

Table 3: Predicted Outcomes for Hydration Reactions

Reagent SystemExpected ProductRegioselectivity
H₂SO₄, H₂O, HgSO₄1-(3,5-dichlorophenyl)propan-2-oneMarkovnikov
1. Sia₂BH; 2. H₂O₂, NaOH1-(3,5-dichlorophenyl)propan-2-alAnti-Markovnikov

Predicted outcomes based on established principles of alkyne hydration.[1]

Experimental Protocols

Detailed methodologies for key reactions of this compound are provided below.

Sonogashira Coupling: Synthesis of 1,3-dichloro-5-(3-phenylprop-1-yn-1-yl)benzene

Objective: To couple this compound with iodobenzene to form a diaryl alkyne.

Materials:

  • This compound

  • Iodobenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous THF as the solvent, followed by anhydrous Et₃N (2.0 eq).

  • Add iodobenzene (1.1 eq) to the mixture via syringe.

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to 55 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 1,3-dichloro-5-(3-phenylprop-1-yn-1-yl)benzene.[2][3]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Synthesis of a 1,2,3-Triazole

Objective: To synthesize a 1,4-disubstituted 1,2,3-triazole via a "click" reaction with benzyl azide.

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the resulting mixture vigorously at room temperature. The reaction is often accompanied by a color change.

  • Monitor the reaction by TLC. These reactions are typically complete within 1-24 hours.[5]

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The product can often be purified by simple filtration or recrystallization, though column chromatography may be used if necessary.[4]

Visualizations: Reaction Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the mechanisms of the key reactions and a general experimental workflow.

Sonogashira_Coupling cluster_pd Palladium Catalytic Cycle cluster_cu Copper Co-Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L)₂ OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAlkyne Ar-Pd(II)-C≡CR(L)₂ Transmetal->ArPdAlkyne RedElim Reductive Elimination ArPdAlkyne->RedElim RedElim->Pd0 Restores Catalyst Product_Pd Ar-C≡C-R RedElim->Product_Pd CuX CuX Alkyne R-C≡C-H CuAlkyne Cu-C≡C-R Alkyne->CuAlkyne CuX, Base Base Base CuAlkyne->Transmetal Forms active alkynylcopper

Caption: Catalytic cycles for the Sonogashira coupling reaction.

CuAAC_Mechanism Alkyne R¹-C≡C-H Cu_Acetylide Cu(I)-Acetylide Complex Alkyne->Cu_Acetylide Azide R²-N₃ Coordination Coordination of Azide Azide->Coordination CuI Cu(I) CuI->Cu_Acetylide Cu_Acetylide->Coordination Cycloaddition Cycloaddition Coordination->Cycloaddition Cu_Triazolide Copper Triazolide Cycloaddition->Cu_Triazolide Protonation Protonation Cu_Triazolide->Protonation H⁺ Protonation->CuI Regenerates Catalyst Triazole 1,4-Disubstituted 1,2,3-Triazole Protonation->Triazole

Caption: Simplified mechanism of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Experimental_Workflow Start Reaction Setup (Inert Atmosphere if needed) Reagents Addition of Reactants, Catalysts, and Solvent Start->Reagents Reaction Reaction Monitoring (TLC, LC-MS) Reagents->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis

Caption: General experimental workflow for the synthesis and purification of derivatives.

References

Potential Biological Activities of 1,3-Dichloro-5-(prop-2-yn-1-yl)benzene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential biological activities of 1,3-dichloro-5-(prop-2-yn-1-yl)benzene and its derivatives. In the absence of direct experimental data on this specific scaffold, this paper extrapolates potential therapeutic applications and mechanisms of action by examining structurally related compounds. This analysis focuses on the cytotoxic, antimicrobial, and enzyme-inhibitory properties frequently associated with the dichlorobenzene and propargyl moieties. Detailed experimental protocols for the synthesis and biological evaluation of analogous compounds are provided to guide future research in this area.

Introduction

The confluence of a di-substituted halogenated aromatic ring and a reactive propargyl group in this compound suggests a molecule with significant potential for biological activity. The dichlorobenzene moiety is a common feature in many bioactive compounds, contributing to lipophilicity and metabolic stability. The terminal alkyne of the propargyl group is a versatile functional handle for "click chemistry" reactions and can also act as a Michael acceptor or a covalent warhead for enzyme inhibition. This guide synthesizes information from studies on analogous structures to build a case for the potential pharmacological relevance of this class of compounds.

Potential Biological Activities and Mechanisms of Action

Based on the analysis of structurally similar compounds, derivatives of this compound are hypothesized to exhibit a range of biological effects.

Anticancer Activity

The presence of the propargyl group in various molecules has been associated with cytotoxic effects against cancer cell lines. For instance, propargylated 5-fluoro-2'-deoxyuridine analogues have demonstrated significant cytotoxic activity in cervical (HeLa), oral (KB), and breast (MCF-7) cancer cell lines.[1] The mechanism often involves the inhibition of key cellular processes or enzymes. It is plausible that this compound derivatives could exhibit similar anticancer properties, potentially through the alkylation of biological macromolecules within cancer cells.

Aromatic structures bearing triazole and thiadiazole motifs, which can be synthesized from terminal alkynes like the propargyl group, have shown potent anticancer activity.[2] For example, certain benzene homologues with these additions have exhibited strong potency against breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cell lines, with some compounds showing inhibitory activity against histone demethylase LSD1.[2] This suggests a potential avenue for derivatization of the propargyl group to enhance and direct cytotoxic activity.

Antimicrobial Properties

Chlorinated aromatic compounds have a history of use as antimicrobial agents. The electrophilic nature of such compounds can lead to interactions with nucleophilic sites on essential biomolecules in microbes, disrupting their function.[3] There is evidence that compounds with a dichlorobenzene scaffold exhibit antimicrobial activity against specific bacterial strains.[3] The addition of a propargyl group could modulate this activity, potentially enhancing potency or broadening the spectrum of activity.

Enzyme Inhibition

The propargyl group is a known feature in a number of enzyme inhibitors. The terminal alkyne can act as a precursor to a reactive allene that can covalently modify an enzyme's active site. This mechanism is exploited in certain monoamine oxidase (MAO) inhibitors. Given this precedent, it is conceivable that derivatives of this compound could be designed as inhibitors for various enzyme targets, depending on the overall structure and pharmacophoric features.

Data Presentation: Biological Activities of Structurally Related Compounds

The following tables summarize quantitative data from studies on compounds structurally related to this compound, providing a reference for potential efficacy.

Table 1: Cytotoxic Activity of Propargylated 5-fluoro-2'-deoxyuridine Analogues [1]

CompoundCancer Cell LineIC50 (µM)
3'-O-propargyl-5-fluoro-2'-deoxyuridineHeLaData not specified
3'-O-propargyl-5-fluoro-2'-deoxyuridineKBData not specified
3'-O-propargyl-5-fluoro-2'-deoxyuridineMCF-7Data not specified

Note: The original study states the compound displayed the highest activity, which was higher than the parent nucleoside, but does not provide specific IC50 values in the abstract.

Table 2: Cytotoxic and LSD1 Inhibitory Activity of Benzene Homologues with Triazole/Thiadiazole Motifs [2]

CompoundCancer Cell LineIC50 (µM)LSD1 IC50 (µM)
Compound 27MCF-71.520.046
Compound 21HepG22.36Not Specified
Compound 23Not SpecifiedNot Specified0.065
Compound 22Not SpecifiedNot Specified0.074

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for analogous compounds, which can be adapted for the study of this compound derivatives.

Synthesis of Propargylated Derivatives

A general method for the O-alkylation to introduce a propargyl group involves the reaction of a hydroxyl-containing precursor with propargyl bromide in the presence of a weak base.[1]

  • Reaction: The hydroxy compound is dissolved in a suitable solvent such as dimethylformamide (DMF).

  • Reagents: Potassium carbonate (K2CO3) is added as a weak base, followed by the addition of propargyl bromide.

  • Conditions: The reaction mixture is stirred at room temperature for a specified period.

  • Work-up: The reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[2]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the workflows for the synthesis and evaluation of the potential biological activities of this compound derivatives.

Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 1,3-dichloro-5- (prop-2-yn-1-yl)benzene Derivatization Chemical Derivatization (e.g., Click Chemistry) Start->Derivatization Reaction Purification Purification (e.g., Chromatography) Derivatization->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Anticancer Anticancer Screening (e.g., MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Assays Characterization->Antimicrobial Enzyme Enzyme Inhibition Assays Characterization->Enzyme

Caption: General workflow from synthesis to biological evaluation.

Anticancer_Screening_Pathway cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies (Potential) CellLines Panel of Cancer Cell Lines MTT MTT Assay for Cytotoxicity (IC50) CellLines->MTT Mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) MTT->Mechanism Active Compounds AnimalModel Xenograft Animal Model Mechanism->AnimalModel Promising Candidates Efficacy Tumor Growth Inhibition AnimalModel->Efficacy

Caption: Tiered approach for anticancer activity screening.

Conclusion

While direct experimental evidence for the biological activity of this compound derivatives is currently lacking in the public domain, a strong rationale for their investigation can be constructed from the known properties of structurally related molecules. The combination of the dichlorobenzene core and the versatile propargyl group suggests potential for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to begin exploring the pharmacological potential of this promising class of compounds. Further synthesis and rigorous biological evaluation are warranted to validate these hypotheses.

References

An In-depth Technical Guide to the Solubility and Stability of 1,3-dichloro-5-(prop-2-yn-1-yl)benzene in Common Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive framework for determining the solubility and stability of the novel compound 1,3-dichloro-5-(prop-2-yn-1-yl)benzene. Due to the limited availability of public data on this specific molecule, this document outlines detailed experimental protocols and data presentation formats to enable researchers to generate and standardize these crucial physicochemical parameters.

Introduction

This compound is a halogenated aromatic compound containing a reactive propargyl group. Its structural features suggest potential applications in medicinal chemistry and materials science, where understanding its solubility and stability is paramount for formulation, storage, and biological testing. This guide presents standardized methodologies for characterizing these properties in a range of common laboratory solvents.

Predicted Solubility Profile

Based on its chemical structure—a dichlorinated benzene ring (lipophilic) and a propargyl group (moderately polar)—this compound is anticipated to exhibit good solubility in non-polar and moderately polar organic solvents. Solubility in polar protic solvents like water is expected to be low. The following table outlines a proposed panel of solvents for solubility determination.

Table 1: Proposed Solvents for Solubility Determination

Solvent ClassSolvent NamePredicted SolubilityRationale
Non-Polar HexaneModerate to High"Like dissolves like" principle; suitable for non-polar aromatic compounds.
TolueneHighAromatic solvent, likely to have strong affinity for the benzene ring.
Polar Aprotic DichloromethaneHighGood solvent for a wide range of organic compounds.
Tetrahydrofuran (THF)HighEffective at solvating both polar and non-polar moieties.
AcetonitrileModerateCommon solvent in chromatography and synthesis.
Dimethyl Sulfoxide (DMSO)HighHighly polar, excellent solvent for a wide range of organic molecules.
Polar Protic EthanolModerateCapable of hydrogen bonding, may interact with the alkyne group.
MethanolModerateSimilar to ethanol but more polar.
WaterLowThe large non-polar surface area is expected to limit aqueous solubility.

Experimental Protocols

Solubility Determination: Shake-Flask Method

This protocol is adapted from standard pharmaceutical guidelines for determining equilibrium solubility.

Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (solid, purity >95%)

  • Selected solvents (HPLC grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of solid this compound to a series of vials.

  • Pipette a known volume (e.g., 2 mL) of each selected solvent into the corresponding vials.

  • Tightly cap the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

  • Carefully withdraw a sample from the supernatant of each vial using a syringe.

  • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculate the solubility in mg/mL or mol/L.

Stability Assessment: Time-Course Analysis

This protocol outlines a method to assess the chemical stability of this compound in solution over time.

Objective: To evaluate the degradation of this compound in different solvents under specified storage conditions.

Materials:

  • Stock solutions of this compound in the selected solvents at a known concentration (e.g., 1 mg/mL).

  • Amber glass vials with screw caps.

  • Temperature- and humidity-controlled stability chambers.

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector.

Procedure:

  • Prepare stock solutions of the compound in each solvent of interest.

  • Aliquot the solutions into amber glass vials and cap tightly.

  • Store the vials under different conditions, for example:

    • Refrigerated (2-8 °C)

    • Room temperature (25 °C / 60% Relative Humidity)

    • Accelerated conditions (40 °C / 75% Relative Humidity)[1].

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove a vial for each condition.

  • Analyze the sample by HPLC-PDA or HPLC-MS.

  • Quantify the remaining parent compound and identify any potential degradation products.

  • Calculate the percentage of the parent compound remaining at each time point.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison.

Table 2: Solubility of this compound at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
HexaneExperimental DataExperimental Data
TolueneExperimental DataExperimental Data
DichloromethaneExperimental DataExperimental Data
THFExperimental DataExperimental Data
AcetonitrileExperimental DataExperimental Data
DMSOExperimental DataExperimental Data
EthanolExperimental DataExperimental Data
MethanolExperimental DataExperimental Data
WaterExperimental DataExperimental Data

Table 3: Stability of this compound in Solution (% Remaining)

SolventConditionT=0T=24hT=1 weekT=1 monthMajor Degradants
Dichloromethane 25 °C100%DataDataDataIdentify
40 °C100%DataDataDataIdentify
Acetonitrile 25 °C100%DataDataDataIdentify
40 °C100%DataDataDataIdentify
Ethanol 25 °C100%DataDataDataIdentify
40 °C100%DataDataDataIdentify

Visualizations

Experimental Workflow for Solubility and Stability Testing

experimental_workflow start Start: Compound Synthesis and Purification solubility Solubility Determination start->solubility stability Stability Assessment start->stability shake_flask Shake-Flask Method solubility->shake_flask Protocol time_course Time-Course Analysis stability->time_course Protocol hplc_sol HPLC Analysis for Concentration shake_flask->hplc_sol Filtered Samples sol_data Solubility Data Table hplc_sol->sol_data Results report Final Report and Characterization sol_data->report hplc_stab HPLC-PDA/MS Analysis for Degradation time_course->hplc_stab Aged Samples stab_data Stability Data Table hplc_stab->stab_data Results stab_data->report

Caption: Workflow for determining the solubility and stability of this compound.

Conclusion

The protocols and data presentation formats outlined in this guide provide a standardized approach for the characterization of the solubility and stability of this compound. Adherence to these methodologies will ensure the generation of high-quality, reproducible data that is essential for the advancement of research and development involving this compound. The anticipated low aqueous solubility and potential for degradation, particularly of the propargyl group, highlight the importance of these experimental determinations.

References

An In-depth Technical Guide to 1,3-dichloro-5-(prop-2-yn-1-yl)benzene and its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1,3-dichloro-5-(prop-2-yn-1-yl)benzene is limited in publicly available literature. This guide provides a comprehensive overview based on established chemical principles and data from structurally similar analogs.

Introduction

This compound is a halogenated aromatic hydrocarbon featuring a dichlorinated benzene ring and a propargyl functional group. This unique combination of a lipophilic, metabolically stable aromatic core and a reactive terminal alkyne makes it and its analogs compelling scaffolds for investigation in medicinal chemistry and materials science. The dichloro-substitution pattern influences the molecule's electronic properties and potential interactions with biological targets, while the propargyl group serves as a versatile handle for further chemical modifications, such as click chemistry, or as a pharmacophore itself. This document provides a detailed review of the synthesis, properties of its analogs, and potential biological activities to guide further research and development.

Synthesis and Reaction Mechanisms

The most direct and widely used method for the synthesis of aryl alkynes like this compound is the Sonogashira cross-coupling reaction.[1][2][3] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

Proposed Synthetic Route: Sonogashira Coupling

The synthesis would likely start from a 1,3-dichloro-5-halobenzene (e.g., 1-bromo-3,5-dichlorobenzene or 1-iodo-3,5-dichlorobenzene) and propargyl alcohol or a protected version thereof, coupled using a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[2][4] The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[2]

A plausible reaction scheme is as follows:

Synthetic_Workflow_Sonogashira cluster_0 Sonogashira Coupling Conditions 1-bromo-3,5-dichlorobenzene 1-bromo-3,5-dichlorobenzene reaction_mixture Pd catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) co-catalyst (e.g., CuI) Amine Base (e.g., Diisopropylamine) Solvent (e.g., THF) 1-bromo-3,5-dichlorobenzene->reaction_mixture propargyl_alcohol HC≡CCH₂OH propargyl_alcohol->reaction_mixture target_compound This compound reaction_mixture->target_compound Stir at RT, 3h

Caption: Proposed synthetic workflow for this compound via Sonogashira coupling.

Alternative Synthetic Routes

While Sonogashira coupling is the most probable method, other synthetic strategies could be envisioned. For instance, a Wittig-type reaction could be employed, though it is a multi-step process. This would involve the conversion of 3,5-dichloroacetophenone to the corresponding terminal alkyne.

Physicochemical Properties of Analogs

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
1,2-DichlorobenzeneCl-C₆H₄-ClC₆H₄Cl₂147.00-17180-183
1,3-DichlorobenzeneCl-C₆H₄-ClC₆H₄Cl₂147.00-24.8173
1,4-DichlorobenzeneCl-C₆H₄-ClC₆H₄Cl₂147.0052.7174

Data sourced from[5][6][7]

Biological Activity and Signaling Pathways

Halogenated aromatic compounds are known to interact with various biological pathways, often exerting toxic effects. The primary mechanism of action for many of these compounds is through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[8][9][10]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes (e.g., CYP1A1).[8] Upon binding of a ligand, like a halogenated aromatic compound, the AhR translocates to the nucleus, dimerizes with the ARNT protein, and binds to Dioxin Response Elements (DREs) in the promoter region of target genes, initiating their transcription.[8]

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HAC Halogenated Aromatic Compound (Ligand) AhR AhR HAC->AhR Binding HSP90 HSP90 AhR->HSP90 XAP2 XAP2 AhR->XAP2 SRC SRC AhR->SRC AhR_ligand AhR-Ligand Complex AhR->AhR_ligand Translocation ARNT ARNT AhR_ligand->ARNT DRE DRE (Dioxin Response Element) ARNT->DRE Binding Gene Target Gene (e.g., CYP1A1) DRE->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein (e.g., CYP1A1 enzyme) mRNA->Protein Translation Metabolism Metabolism Protein->Metabolism Xenobiotic Metabolism

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by halogenated aromatic compounds.

Potential Toxicological Profile

Based on analogs like para-dichlorobenzene (p-DCB), there is evidence of genotoxicity, with the compound binding covalently to DNA in mice.[11] Dichlorobenzenes are also known to have hepatotoxic effects.[5] The specific toxicological profile of this compound would require empirical testing.

Experimental Protocols

Synthesis of this compound via Sonogashira Coupling

This protocol is adapted from general procedures for Sonogashira reactions.[4]

Materials:

  • 1-bromo-3,5-dichlorobenzene

  • Propargyl alcohol

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Diisopropylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-bromo-3,5-dichlorobenzene (1.0 eq) in anhydrous THF at room temperature, add sequentially Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq), and propargyl alcohol (1.1 eq).

  • Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with Et₂O and filter through a pad of Celite®, washing the pad with additional Et₂O.

  • Combine the filtrates and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

General Protocol for a Wittig Reaction to Produce an Alkene

This is a general protocol for the Wittig reaction, which could be adapted as part of a multi-step synthesis of an alkyne from a ketone.[12][13]

Materials:

  • A phosphonium salt (e.g., benzyltriphenylphosphonium chloride)

  • A strong base (e.g., n-butyllithium or potassium tert-butoxide)

  • An aldehyde or ketone (e.g., 3,5-dichloroacetophenone)

  • Anhydrous solvent (e.g., THF or Dichloromethane)

Procedure:

  • Suspend the phosphonium salt in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the strong base to the suspension to form the phosphorus ylide. The formation of the ylide is often indicated by a color change.

  • Allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Add a solution of the aldehyde or ketone in the anhydrous solvent to the ylide solution.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Work-up the reaction typically involves quenching with water or a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent.

  • The organic layers are combined, dried, and concentrated. The crude product is then purified, often by column chromatography, to separate the desired alkene from triphenylphosphine oxide, a major byproduct of the reaction.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Based on the chemistry of its analogs, it is readily synthesizable via robust methods like the Sonogashira coupling. Its structural features suggest potential bioactivity, likely through interaction with pathways such as the AhR signaling cascade, a common target for halogenated aromatic compounds. The presence of the terminal alkyne provides a gateway for the creation of diverse chemical libraries for screening in drug discovery and other applications. Further empirical studies are warranted to fully elucidate its chemical and biological properties.

References

A Preliminary Investigation into the Synthetic Utility of 1,3-Dichloro-5-(prop-2-yn-1-yl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed synthesis, predicted properties, and potential synthetic applications of the novel compound, 1,3-dichloro-5-(prop-2-yn-1-yl)benzene. Due to the absence of this specific molecule in the current chemical literature, this document outlines a plausible synthetic pathway and explores its utility as a chemical building block based on the known reactivity of its constituent functional groups. The information presented herein is intended to serve as a foundational resource for researchers interested in the exploration of this and related molecules in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.

Introduction

This compound is a halogenated aromatic hydrocarbon featuring a terminal alkyne. This unique combination of a dichlorinated phenyl ring and a propargyl group suggests significant potential as a versatile intermediate in organic synthesis. The dichloro-substitution pattern on the aromatic ring can influence the molecule's electronic properties and provide sites for further functionalization, while also potentially enhancing metabolic stability and cell permeability in bioactive molecules.[1][2] The terminal alkyne of the propargyl group is a highly valuable functional handle for a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), Sonogashira couplings, and various hydrofunctionalization reactions.[3]

This guide will detail a proposed synthetic route to this compound, present its predicted physicochemical properties, and explore its potential applications in the synthesis of more complex molecular architectures relevant to drug discovery and materials science.

Proposed Synthesis of this compound

A practical and efficient synthesis of the target compound can be envisioned through the propargylation of a Grignard reagent derived from a suitable 1,3-dichloro-5-halobenzene. A plausible two-step sequence starting from 1,3,5-trichlorobenzene is outlined below.

A 1,3,5-Trichlorobenzene B Lithium diisopropylamide (LDA) THF, -78 °C A->B C 1,3-Dichloro-5-iodobenzene B->C Iodine D Mg, THF C->D E 3,5-Dichlorophenylmagnesium iodide D->E F Propargyl bromide E->F G This compound F->G

Figure 1: Proposed synthetic workflow for this compound.

As this compound is a novel compound, its experimental physicochemical data are not available. The following table summarizes its predicted properties based on computational analysis.

PropertyValue
Molecular Formula C₉H₆Cl₂
Molecular Weight 185.05 g/mol
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point ~220-230 °C at 760 mmHg (estimated)
Density ~1.25 g/cm³ (estimated)
Solubility Insoluble in water; soluble in common organic solvents (e.g., THF, dichloromethane, ethyl acetate).

Note: These values are computationally predicted and should be confirmed by experimental analysis.

Experimental Protocols

Materials:

  • 1,3,5-Trichlorobenzene

  • Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (I₂)

  • Dry ice/acetone bath

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1,3,5-trichlorobenzene (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF.

  • Slowly add the iodine solution to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1,3-dichloro-5-iodobenzene.

Materials:

  • 1,3-Dichloro-5-iodobenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Propargyl bromide (80 wt.% in toluene)

  • Iodine (crystal, as initiator)

  • Standard glassware for anhydrous reactions

Procedure:

  • Activate magnesium turnings (1.5 eq) in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere. Add a small crystal of iodine.

  • Add a solution of 1,3-dichloro-5-iodobenzene (1.0 eq) in anhydrous THF dropwise to the magnesium turnings. The reaction should initiate, as indicated by a gentle reflux. If the reaction does not start, gentle heating may be required.

  • After the addition is complete, reflux the reaction mixture for 2 hours to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Slowly add propargyl bromide (1.2 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the organic layer with water and then brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Synthetic Utility and Potential Applications

The synthetic utility of this compound stems from the reactivity of its terminal alkyne. This functional group can participate in a wide array of chemical transformations, making the title compound a valuable building block for the synthesis of more complex molecules.

A This compound B R-N3, Cu(I) catalyst A->B D Aryl-X, Pd/Cu catalyst (Sonogashira Coupling) A->D F H₂O, Au(I) or Hg(II) catalyst (Hydration) A->F C 1,2,3-Triazole Derivative B->C Click Chemistry E Di-substituted Alkyne D->E G Methyl Ketone F->G

Figure 2: Key potential transformations of this compound.

The terminal alkyne is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles. This transformation is widely used in drug discovery for lead optimization, in bioconjugation, and in materials science for the synthesis of functional polymers.

The terminal alkyne can undergo palladium-copper co-catalyzed Sonogashira coupling with aryl or vinyl halides.[3][4] This reaction forms a new carbon-carbon bond, extending the carbon skeleton and allowing for the synthesis of complex conjugated systems. Such systems are of interest in the development of organic electronics and as scaffolds in medicinal chemistry.

The alkyne moiety can undergo various hydrofunctionalization reactions. For instance, hydration, typically catalyzed by gold or mercury salts, would yield the corresponding methyl ketone. Other additions, such as hydroamination or hydrothiolation, could introduce further functional diversity.

The incorporation of chlorine atoms into drug candidates is a common strategy to modulate their physicochemical properties.[5] Dichlorinated aromatic rings can enhance metabolic stability by blocking sites of oxidation and can improve membrane permeability and oral bioavailability.[1][2] The propargyl group serves as a versatile linker or a pharmacophore itself, and its derivatives, such as triazoles, are prevalent in many biologically active compounds. Therefore, this compound represents a promising starting material for the synthesis of novel therapeutic agents.

Representative Experimental Protocol for a Key Transformation: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

  • To the solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-(3,5-dichlorobenzyl)-4-(phenyl)-1H-1,2,3-triazole.

Safety Information

  • This compound: As a novel compound, its toxicological properties have not been evaluated. It should be handled with care in a well-ventilated fume hood. Personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

  • Propargyl bromide: Is a lachrymator and is toxic. It should be handled with extreme care in a fume hood.

  • Grignard reagents: Are highly reactive and pyrophoric. Reactions involving Grignard reagents should be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware.

Conclusion

While not yet described in the scientific literature, this compound holds significant promise as a versatile synthetic intermediate. Its proposed synthesis is straightforward, utilizing well-established organometallic chemistry. The presence of both a dichlorinated aromatic ring and a terminal alkyne provides a rich platform for the generation of diverse and complex molecular architectures. This guide serves as a preliminary exploration of its synthetic potential, with the anticipation that its utility will be further demonstrated in the fields of medicinal chemistry, materials science, and beyond.

References

Navigating the Unknown: A Technical Guide to the Presumed Safety, Handling, and Toxicology of 1,3-dichloro-5-(prop-2-yn-1-yl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical whitepaper provides a detailed overview of the presumed safety considerations, recommended handling procedures, and potential toxicological profile of 1,3-dichloro-5-(prop-2-yn-1-yl)benzene. The content is structured to offer a comprehensive resource for professionals in research and development.

Presumed Hazard Identification and Classification

Based on the hazard profiles of structurally related compounds like 1,3-dichlorobenzene, the following GHS classifications are anticipated for this compound.

Table 1: Presumed GHS Hazard Classification

Hazard ClassHazard CategoryHazard Statement
Flammable LiquidsCategory 4H227: Combustible liquid
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Hazardous to the Aquatic Environment, Acute HazardCategory 1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, Long-term HazardCategory 1H410: Very toxic to aquatic life with long lasting effects

Data extrapolated from safety information for 1,3-dichlorobenzene and other chlorinated aromatic compounds.

Physical and Chemical Properties

Quantitative data for this compound is not available. The following table presents data for 1,3-dichlorobenzene to provide an estimate of the physical and chemical properties.

Table 2: Physical and Chemical Properties of 1,3-Dichlorobenzene

PropertyValue
Melting Point-24 °C / -11.2 °F[1]
Boiling Point172 - 173 °C / 341.6 - 343.4 °F @ 760 mmHg[1]
Flash Point67 °C / 152.6 °F[1]
Density1.288 g/cm³

Handling and Storage

Given the anticipated hazards, stringent safety protocols should be implemented when handling this compound.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[2]

  • Skin Protection: Wear flame-retardant antistatic protective clothing and chemical-resistant gloves (e.g., nitrile rubber).[3]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4]

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation.[5]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][6]

  • Store locked up.[6]

Toxicological Profile

The toxicological properties of this compound have not been fully investigated. The following information is based on data for 1,3-dichlorobenzene and other related compounds.

Table 3: Toxicological Data for 1,3-Dichlorobenzene

TestSpeciesRouteValue
LD50RatOral500 - 2000 mg/kg
LC50RatInhalation> 5.5 mg/L (4h)
LD50RabbitDermal> 2000 mg/kg
  • Acute Effects: Harmful if swallowed or inhaled.[1] Causes skin and serious eye irritation. May cause respiratory irritation. Inhalation of vapors may cause irritation of the respiratory tract.[7]

  • Chronic Effects: Prolonged or repeated exposure may cause damage to organs.[3][8]

  • Carcinogenicity: No component of similar products is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[2][5]

  • Mutagenicity: Information not available.

  • Reproductive Toxicity: Information not available.

Experimental Protocols

As no specific experimental data for this compound is available, a generalized workflow for assessing the acute oral toxicity of a novel chemical is provided below.

Workflow for Acute Oral Toxicity Assessment (e.g., OECD TG 423)

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Reporting A Acclimatize Animals B Prepare Test Substance A->B C Determine Starting Dose B->C D Administer Single Dose C->D E Observe for 14 Days D->E F Record Clinical Signs E->F G Measure Body Weight E->G I Analyze Data G->I H Necropsy of Animals H->I J Determine LD50 Cut-off I->J K Final Report J->K

Acute Oral Toxicity Testing Workflow

Logical Relationships in Chemical Safety Management

A systematic approach is crucial for managing the risks associated with handling novel chemical entities.

G cluster_assessment Risk Assessment cluster_management Risk Management A Hazard Identification B Dose-Response Assessment A->B C Exposure Assessment B->C D Risk Characterization C->D E Implementation of Controls (PPE, Engineering) D->E F Monitoring & Review E->F F->A Re-evaluate

Chemical Safety Risk Management Cycle

First-Aid Measures

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Specific Hazards: Combustible material.[1] Containers may explode when heated.[1]

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[2]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[2]

Ecological Information

  • Toxicity: Presumed to be toxic to aquatic life with long-lasting effects.[1]

  • Persistence and Degradability: May persist in the environment based on information for similar compounds.[1]

Disposal Considerations

Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5]

References

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling of 1,3-dichloro-5-(prop-2-yn-1-yl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Sonogashira coupling reaction of 1,3-dichloro-5-(prop-2-yn-1-yl)benzene with a terminal alkyne. The Sonogashira coupling is a powerful cross-coupling reaction used in organic synthesis to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, due to its mild reaction conditions and tolerance of a wide range of functional groups.[1]

The protocol provided below is a representative example based on established methodologies for the Sonogashira coupling of challenging aryl chlorides. Aryl chlorides are known to be less reactive than the corresponding bromides or iodides, often requiring more robust catalytic systems and higher reaction temperatures to achieve good yields.[2][3]

Experimental Principle

The Sonogashira coupling reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and a base, often an amine, which also can serve as the solvent.[1][4] The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to the palladium(0) species, followed by transmetalation with the copper acetylide and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Experimental Workflow

The following diagram illustrates the general workflow for the Sonogashira coupling of this compound.

Sonogashira_Workflow reagents Combine Reactants: - this compound - Terminal Alkyne - Pd Catalyst & Ligand - Cu(I) Co-catalyst - Base - Solvent reaction Reaction Setup: - Inert Atmosphere (N2 or Ar) - Heat to specified temperature reagents->reaction 1 workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash with brine reaction->workup 2 purification Purification: - Dry organic layer - Concentrate in vacuo - Column Chromatography workup->purification 3 analysis Product Analysis: - NMR Spectroscopy - Mass Spectrometry - Yield Determination purification->analysis 4

Caption: General workflow for the Sonogashira coupling reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne (R-C≡CH).

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

  • Solvent (e.g., Toluene or DMF)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon) with a manifold

  • Syringes and needles

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 equiv), and copper(I) iodide (0.04-0.10 equiv).

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., toluene) and the base (e.g., triethylamine, 2-3 equiv) to the flask via syringe.

  • Reaction: Stir the reaction mixture at the appropriate temperature (typically ranging from room temperature to 80-100 °C for aryl chlorides) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).[3]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Representative Reaction Conditions

The following table summarizes representative conditions for the Sonogashira coupling of aryl chlorides, which can be adapted for this compound.

ParameterCondition 1Condition 2Condition 3
Palladium Catalyst Pd(PPh₃)₂Cl₂Pd(OAc)₂ / XPhosPd/C
Copper Co-catalyst CuICuI- (Copper-free)
Base Triethylamine (TEA)K₂CO₃Cs₂CO₃
Solvent TolueneDioxaneDMF
Temperature 80 °C100 °C110 °C
Reaction Time 12-24 h18 h24 h
Representative Yield Moderate to GoodGood to ExcellentModerate

Note: These are generalized conditions and may require optimization for the specific substrate. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome. For less reactive aryl chlorides, the use of bulky, electron-rich phosphine ligands such as XPhos can be beneficial.[3] Copper-free Sonogashira protocols are also available and may be advantageous in certain applications to avoid issues with alkyne homocoupling.[3]

Signaling Pathway Diagram (Conceptual)

While not a biological signaling pathway, the following diagram illustrates the key catalytic cycles in a typical copper-co-catalyzed Sonogashira reaction.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pdiv Ar-Pd(II)-X(L₂) pd0->pdiv Oxidative Addition (Ar-X) pd_alkyne Ar-Pd(II)-C≡C-R(L₂) pdiv->pd_alkyne Transmetalation (from Cu cycle) pd_alkyne->pd0 Reductive Elimination product Ar-C≡C-R pd_alkyne->product cu_x CuX cu_alkyne Cu-C≡C-R cu_x->cu_alkyne Base cu_alkyne->pdiv alkyne H-C≡C-R alkyne->cu_alkyne

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium catalysts and phosphine ligands can be air-sensitive and/or toxic. Handle them under an inert atmosphere.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

These application notes are intended to serve as a guide. The specific reaction conditions may need to be optimized for different terminal alkynes and desired product yields.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Utilizing 1,3-dichloro-5-(prop-2-yn-1-yl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 1,3-dichloro-5-(prop-2-yn-1-yl)benzene in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This versatile building block is particularly useful in the synthesis of novel 1,4-disubstituted 1,2,3-triazoles, which are of significant interest in medicinal chemistry and materials science. The dichloro-substitution pattern offers a handle for further functionalization and can influence the physicochemical properties of the resulting triazole products.

Introduction to CuAAC Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K. B. Sharpless in 2001.[1] This reaction is celebrated for its high efficiency, broad scope, and the formation of only inoffensive byproducts.[1] The CuAAC reaction is characterized by its remarkable reliability and specificity, proceeding under mild conditions, often in aqueous environments.[2][3] The reaction exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer, a stable and versatile heterocyclic scaffold.[3][4]

The catalytic cycle is initiated by the formation of a copper(I)-acetylide intermediate from the terminal alkyne, this compound. This intermediate then reacts with an organic azide in a stepwise manner to form a six-membered copper-containing ring, which subsequently rearranges and, upon protonolysis, releases the triazole product and regenerates the copper(I) catalyst.

Applications in Drug Discovery and Bioconjugation

The 1,2,3-triazole core is a valuable pharmacophore in drug discovery due to its favorable properties, including metabolic stability, hydrogen bonding capability, and dipole moment. The CuAAC reaction is a powerful tool for rapidly generating libraries of diverse compounds for screening.[5] By coupling this compound with a variety of azide-containing molecules (e.g., pharmacophores, targeting ligands, or solubilizing groups), novel drug candidates can be synthesized.

In bioconjugation, CuAAC is employed to label and modify biomolecules such as proteins, nucleic acids, and lipids.[6][7] The bioorthogonal nature of the azide and alkyne groups allows for their selective reaction in complex biological systems without interfering with native biochemical processes.

Experimental Protocols

Below are generalized protocols for performing CuAAC reactions with this compound. The optimal conditions may vary depending on the specific azide partner and should be determined empirically.

Protocol 1: In Situ Generation of Copper(I) from CuSO₄ and Sodium Ascorbate

This is the most common and convenient method for performing CuAAC reactions.

Materials:

  • This compound

  • Azide counterpart

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of water and a co-solvent like t-BuOH, THF, or DMSO)

  • Reaction vessel (e.g., round-bottom flask or vial)

  • Magnetic stirrer

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 equiv) and the azide counterpart (1.0-1.2 equiv) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1, 0.1-0.5 M).

  • To this solution, add copper(II) sulfate pentahydrate (0.01-0.10 equiv) as a freshly prepared aqueous solution.

  • Add sodium ascorbate (0.05-0.20 equiv) as a freshly prepared aqueous solution to the reaction mixture. The color of the solution may change, indicating the reduction of Cu(II) to Cu(I).

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be worked up by partitioning between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or recrystallization.

Protocol 2: Using Copper(I) Iodide (CuI) as the Catalyst

This protocol is useful when anhydrous conditions are preferred.

Materials:

  • This compound

  • Azide counterpart

  • Copper(I) iodide (CuI)

  • A base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., THF, DMF, or CH₂Cl₂)

  • Reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv) and the azide counterpart (1.0-1.2 equiv) dissolved in the anhydrous solvent (0.1-0.5 M).

  • Add copper(I) iodide (0.01-0.10 equiv) to the mixture.

  • Add the base (e.g., DIPEA, 1.0-2.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.

  • After completion, the reaction is typically quenched with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, and then wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

AlkyneAzideCatalyst SystemSolventTime (h)Yield (%)
Propargyl phenyl etherBenzyl azideCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O12>95
Propargyl phenyl ether1-Azido-4-methylbenzeneCuI, DIPEATHF892
4-Methoxyphenyl propargyl etherPhenyl azideCuSO₄·5H₂O, Sodium AscorbateDMF/H₂O698
Propargyl phenyl ether1-AzidobutanePolymeric Micellar Cu CatalystH₂O4>95[8]

Visualizations

Experimental Workflow for CuAAC

CuAAC_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve Alkyne & Azide in Solvent add_cu Add Copper Source (e.g., CuSO4) reagents->add_cu 1. add_reductant Add Reducing Agent (e.g., Sodium Ascorbate) add_cu->add_reductant 2. stir Stir at Room Temp. add_reductant->stir 3. monitor Monitor by TLC/LC-MS stir->monitor 4. extract Extraction monitor->extract 5. (Upon Completion) purify Purification (Chromatography/Recrystallization) extract->purify 6. characterize Characterization purify->characterize 7.

Caption: General experimental workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Logical Relationship in Drug Discovery using CuAAC

Drug_Discovery_CuAAC cluster_building_blocks Building Blocks cluster_reaction CuAAC Reaction cluster_product Product cluster_application Application alkyne This compound (Scaffold/Linker) click Copper-Catalyzed Azide-Alkyne Cycloaddition alkyne->click azide Azide-containing Moiety (e.g., Pharmacophore, Targeting Group) azide->click triazole 1,4-Disubstituted 1,2,3-Triazole (Novel Compound) click->triazole screening Biological Screening (e.g., Kinase Inhibition Assay) triazole->screening lead_opt Lead Optimization screening->lead_opt

Caption: The role of CuAAC in linking molecular fragments for drug discovery applications.

References

Application Notes and Protocols for Click Chemistry Reactions with 1,3-dichloro-5-(prop-2-yn-1-yl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for performing copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," using the terminal alkyne 1,3-dichloro-5-(prop-2-yn-1-yl)benzene.[1][2] These protocols are intended to serve as a starting point for researchers and may require optimization for specific applications.[3]

Introduction to Click Chemistry

Click chemistry describes a class of reactions that are rapid, efficient, and high-yielding, making them ideal for various applications, including drug discovery, bioconjugation, and materials science.[2][4] The most prominent example of a click reaction is the CuAAC, which involves the reaction of a terminal alkyne with an azide to form a stable 1,2,3-triazole linkage.[1][2] This reaction is highly specific and tolerant of a wide range of functional groups, allowing for the precise and reliable construction of complex molecular architectures.[2]

Experimental Protocols

The following protocols outline the general procedure for the CuAAC reaction with this compound and a generic azide partner.

Materials and Reagents
  • This compound (Alkyne)

  • Organic Azide (e.g., Benzyl Azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand[2][3]

  • Solvent (e.g., DMSO/t-butanol mixture, water, or other suitable solvent system)[5]

  • Deionized Water

  • Argon or Nitrogen gas

Protocol 1: Standard CuAAC Reaction in an Organic Solvent System

This protocol is suitable for general organic synthesis applications where the reactants are soluble in organic solvents.

1. Preparation of Stock Solutions:

  • Alkyne Solution: Prepare a 1.0 M solution of this compound in a suitable organic solvent (e.g., DMSO).
  • Azide Solution: Prepare a 1.0 M solution of the organic azide in the same solvent.
  • Copper(II) Sulfate Solution: Prepare a 100 mM solution of CuSO₄·5H₂O in deionized water.
  • Sodium Ascorbate Solution: Prepare a 1 M solution of sodium ascorbate in deionized water. This solution should be prepared fresh.
  • Ligand Solution: Prepare a 10 mM solution of TBTA in DMSO.

2. Reaction Setup:

  • In a reaction vial, add the Alkyne solution (1.0 eq).
  • Add the Azide solution (1.0-1.2 eq).
  • Add the solvent to achieve the desired final concentration (typically 0.1-0.5 M).
  • Degas the solution by bubbling with argon or nitrogen for 15-20 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.[5]

3. Initiation of the Reaction:

  • Add the TBTA ligand solution (0.01-0.05 eq).
  • Add the Copper(II) Sulfate solution (0.01-0.05 eq).
  • Add the freshly prepared Sodium Ascorbate solution (0.1-0.2 eq) to reduce the Cu(II) to the active Cu(I) species and initiate the reaction.[2][3]

4. Reaction Monitoring and Work-up:

  • Stir the reaction mixture at room temperature.
  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
  • Once the reaction is complete, quench the reaction by adding water.
  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).
  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Aqueous CuAAC Reaction for Bioconjugation

This protocol is adapted for reactions in aqueous media, which is common in bioconjugation applications. The water-soluble ligand THPTA is recommended.[3]

1. Preparation of Stock Solutions:

  • Alkyne Solution: Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO.
  • Azide-modified Biomolecule: Prepare a solution of the azide-functionalized biomolecule in an appropriate aqueous buffer (e.g., PBS).
  • Copper(II) Sulfate/THPTA Premix: Prepare a solution containing CuSO₄ and THPTA in a 1:5 molar ratio in deionized water.[6]
  • Sodium Ascorbate Solution: Prepare a fresh solution of sodium ascorbate in deionized water.

2. Reaction Setup:

  • To the solution of the azide-modified biomolecule, add the stock solution of this compound (typically 1.5-10 equivalents).
  • Add the CuSO₄/THPTA premix to a final copper concentration of 100-250 µM.[7]

3. Initiation and Incubation:

  • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.[6]
  • Incubate the reaction at room temperature for 1-4 hours, or as optimized. Protect from light if using fluorescently labeled molecules.

4. Purification:

  • Purify the resulting bioconjugate using an appropriate method such as size exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents and the copper catalyst.

Data Presentation

The following tables provide representative data for typical CuAAC reactions. Note that these are generalized values and optimal conditions should be determined experimentally for each specific reaction.

ParameterTypical RangeNotes
Stoichiometry
Alkyne:Azide Ratio1:1 to 1:1.2A slight excess of one reagent can drive the reaction to completion.
Catalyst Loading
CuSO₄·5H₂O1-5 mol%Higher loadings may be required for challenging substrates.
Sodium Ascorbate5-20 mol%Should be in excess relative to the copper sulfate.
Ligand (TBTA/THPTA)1-5 mol%A 1:1 to 5:1 ligand to copper ratio is common.[6]
Reaction Conditions
TemperatureRoom TemperatureMild heating (40-60 °C) can sometimes accelerate the reaction.[5]
Reaction Time1 - 24 hoursHighly dependent on the substrates and catalyst concentration.
SolventDMSO, t-BuOH/H₂O, DMFChoice depends on the solubility of the reactants.

Table 1: General Reaction Parameters for CuAAC with this compound.

ReagentMolecular Weight ( g/mol )Example Amount (for 1 mmol scale)Moles (mmol)Equivalents
This compound199.05199 mg1.01.0
Benzyl Azide133.15146 mg1.11.1
CuSO₄·5H₂O249.6912.5 mg0.050.05
Sodium Ascorbate198.1119.8 mg0.10.1
TBTA531.6626.6 mg0.050.05

Table 2: Example Reagent Quantities for a 1 mmol Scale Reaction.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the experimental workflow.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_alkyne Prepare Alkyne Solution (this compound) mix_reagents Combine Alkyne & Azide in Solvent prep_alkyne->mix_reagents prep_azide Prepare Azide Solution prep_azide->mix_reagents prep_catalyst Prepare Catalyst & Ligand Solutions (CuSO4, Na-Ascorbate, TBTA/THPTA) add_catalyst Add Ligand, CuSO4, & Sodium Ascorbate prep_catalyst->add_catalyst degas Degas with Ar/N2 mix_reagents->degas degas->add_catalyst react Stir at Room Temperature add_catalyst->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Experimental workflow for a standard CuAAC reaction.

signaling_pathway cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle cluster_product Product Alkyne 1,3-dichloro-5- (prop-2-yn-1-yl)benzene Cu_Alkyne Copper-Acetylide Intermediate Alkyne->Cu_Alkyne Azide R-N3 (Organic Azide) Cycloaddition [3+2] Cycloaddition Azide->Cycloaddition CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction NaAsc Sodium Ascorbate NaAsc->CuII CuI->Cu_Alkyne Ligand Ligand (TBTA/THPTA) Ligand->CuI Stabilization Cu_Alkyne->Cycloaddition Cycloaddition->CuI Regeneration Triazole 1,4-disubstituted 1,2,3-Triazole Cycloaddition->Triazole

Caption: Simplified catalytic cycle of the CuAAC reaction.

References

Application Notes and Protocols for the Synthesis of Novel Triazoles from 1,3-dichloro-5-(prop-2-yn-1-yl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed framework for the synthesis of novel 1,2,3-triazole derivatives utilizing 1,3-dichloro-5-(prop-2-yn-1-yl)benzene as a key starting material. The primary synthetic route explored is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction offers a highly efficient and regioselective method for the formation of 1,4-disubstituted 1,2,3-triazoles.[1]

While direct experimental data for the reaction of this compound is not extensively available in the reviewed literature, this document outlines a generalized protocol based on established CuAAC methodologies for similar substituted propargyl benzenes. The provided protocols are intended to serve as a foundational guide for researchers to develop specific reaction conditions for their desired target molecules.

Introduction to Triazole Synthesis via CuAAC

The 1,2,3-triazole moiety is a significant pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including antifungal, antibacterial, antiviral, and anticancer properties. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a powerful tool for the synthesis of these valuable compounds. This reaction involves the [3+2] cycloaddition of an alkyne and an azide, catalyzed by a copper(I) species, to yield the 1,4-disubstituted 1,2,3-triazole with high regioselectivity and yield.

The general reaction scheme is as follows:

G cluster_0 A R1-C≡CH C 1,4-disubstituted 1,2,3-triazole A->C A->C + B N3-R2 B->C B->C D Cu(I) catalyst G start Start dissolve Dissolve Alkyne and Azide in Solvent start->dissolve add_reagents Add Sodium Ascorbate and CuSO4 Solutions dissolve->add_reagents react Stir at Room Temperature (Monitor by TLC) add_reagents->react workup Aqueous Workup and Extraction react->workup purify Purification (Column Chromatography/Recrystallization) workup->purify end Pure Triazole Product purify->end G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Triazole Novel Triazole (Inhibitor) Triazole->RAF Inhibition

References

Application Notes and Protocols for the Use of Dichlorophenyl Alkynes in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of specific structural motifs is a cornerstone of modern medicinal chemistry, particularly in the design of targeted therapies such as kinase inhibitors. The dichlorophenyl group is a privileged scaffold in many kinase inhibitors, often contributing to enhanced binding affinity and selectivity through hydrophobic and halogen-bonding interactions within the ATP-binding pocket. When combined with a reactive or versatile functional group like an alkyne, it becomes a powerful building block for creating a diverse range of inhibitors, including covalent and non-covalent agents.

This document provides detailed application notes and protocols for the utilization of 1,3-dichloro-5-ethynylbenzene and its isomeric precursor, 1,3-dichloro-5-(prop-2-yn-1-yl)benzene (1,3-dichloro-5-propargylbenzene), in the synthesis of potent kinase inhibitors. While direct literature explicitly detailing the use of this compound is limited, the protocols herein are based on well-established and analogous synthetic transformations widely employed in kinase inhibitor drug discovery. These building blocks serve as key intermediates for introducing the dichlorophenylalkyne moiety, which can be elaborated into final compounds targeting various kinases implicated in cancer and other diseases.

Key Applications in Kinase Inhibitor Synthesis

The primary applications of 1,3-dichloro-5-ethynylbenzene and its propargyl analogue in kinase inhibitor synthesis are:

  • Sonogashira Coupling: The terminal alkyne of 1,3-dichloro-5-ethynylbenzene is an excellent substrate for palladium-catalyzed Sonogashira coupling reactions.[1] This allows for the direct attachment of the dichlorophenylalkyne motif to various heterocyclic scaffolds common in kinase inhibitors (e.g., pyrimidines, quinazolines, pyrazoles), forming a carbon-carbon bond.[1]

  • Covalent Inhibitor Synthesis: The alkyne can be a precursor to an electrophilic "warhead" designed to form a covalent bond with a nucleophilic residue, typically a cysteine, in the kinase active site. This leads to irreversible inhibition, which can offer advantages in terms of potency and duration of action.

  • Click Chemistry: The terminal alkyne is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry."[2][3][4] This reaction allows for the efficient and regioselective formation of a stable triazole linker, connecting the dichlorophenyl moiety to another molecular fragment.[2][3][4]

  • Nucleophilic Substitution: 1,3-dichloro-5-propargylbenzene (as its bromide or other activated form) can be used in nucleophilic substitution reactions to attach the dichlorophenylpropargyl group to heteroatoms (N, O, S) within a core scaffold.

Representative Kinase Inhibitors and Biological Activity

The following table summarizes the biological activity of representative kinase inhibitors that feature a dichlorophenyl moiety, illustrating the potency that this group can confer. While not all are synthesized from the exact title compound, they represent the types of structures that can be accessed using the protocols described below.

Compound ClassTarget Kinase(s)IC50 (nM)Reference Compound Example
Pyrimido[4,5-b]indolesVEGFR-250-1005-chloro-N4-(substituted phenyl)-9H-pyrimido[4,5-b]indole-2,4-diamine
Benzo[5][6][7]triazinesSrc Family Kinases<10[7-(2,6-dichlorophenyl)-5-methylbenzo[5][6][7]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine
Pyrazolo[1,5-a]pyrimidinesTrk Kinases10-50Substituted pyrazolo[1,5-a]pyrimidine derivatives
SulfonamidesPPARγ (nuclear receptor)100-5002,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide

Experimental Protocols

Protocol 1: Synthesis of a Kinase Inhibitor Scaffold via Sonogashira Coupling of 1,3-Dichloro-5-ethynylbenzene

This protocol describes a general procedure for the palladium-catalyzed Sonogashira coupling of 1,3-dichloro-5-ethynylbenzene with a halogenated heterocyclic core, a common step in the synthesis of many kinase inhibitors.

Materials:

  • 1,3-Dichloro-5-ethynylbenzene

  • Halogenated heterocyclic core (e.g., 4-iodo-1H-pyrazole)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the halogenated heterocyclic core (1.0 eq), 1,3-dichloro-5-ethynylbenzene (1.2 eq), CuI (0.05 eq), and PdCl₂(PPh₃)₂ (0.025 eq).

  • Add anhydrous THF and triethylamine (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired coupled product.

Protocol 2: Synthesis of a Covalent Kinase Inhibitor Precursor using 1,3-Dichloro-5-propargyl Bromide

This protocol outlines the synthesis of a key intermediate where the dichlorophenylpropargyl moiety is introduced via nucleophilic substitution. This intermediate can then be further elaborated to a covalent inhibitor.

Materials:

  • 1,3-dichloro-5-propargyl bromide (can be synthesized from the corresponding alcohol)

  • Heterocyclic core with a nucleophilic amine or thiol (e.g., 4-amino-pyrimidine)

  • A suitable base (e.g., Potassium carbonate (K₂CO₃) or Sodium hydride (NaH))

  • Anhydrous solvent (e.g., Acetonitrile (ACN) or Dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a solution of the nucleophilic heterocyclic core (1.0 eq) in anhydrous DMF, add the base (1.5 eq) at 0 °C under an inert atmosphere.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of 1,3-dichloro-5-propargyl bromide (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N- or S-propargylated product.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate a representative signaling pathway targeted by kinase inhibitors and a general workflow for their synthesis and evaluation.

Kinase_Signaling_Pathway Figure 1: Simplified Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds RAS RAS Receptor_Tyrosine_Kinase->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription_Factors ERK->Transcription_Factors Activates Kinase_Inhibitor Kinase Inhibitor (e.g., Dichlorophenyl alkyne derivative) Kinase_Inhibitor->RAF Inhibits Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulates Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to

Caption: Simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Synthesis_and_Screening_Workflow Figure 2: General Workflow for Kinase Inhibitor Synthesis and Screening Start Design of Target Molecule Synthesis Synthesis of Dichlorophenylalkyne Intermediate Start->Synthesis Coupling Coupling Reaction (e.g., Sonogashira) Synthesis->Coupling Purification Purification and Characterization Coupling->Purification Screening In vitro Kinase Activity Screening Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization SAR->Optimization Iterative Process In_Vivo In vivo Efficacy and Toxicity Studies SAR->In_Vivo Promising Leads Optimization->Synthesis End Preclinical Candidate In_Vivo->End

Caption: A typical workflow for the discovery and development of kinase inhibitors.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1,3-dichloro-5-(prop-2-yn-1-yl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for conducting palladium-catalyzed cross-coupling reactions—specifically Sonogashira, Suzuki, and Heck reactions—utilizing 1,3-dichloro-5-(prop-2-yn-1-yl)benzene as a key building block. This versatile substrate offers multiple reaction sites for the strategic introduction of molecular complexity, making it a valuable tool in medicinal chemistry and materials science.

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] The substrate this compound presents three potential points of diversification: two aryl-chloride bonds and a terminal alkyne. The aryl chlorides are amenable to Suzuki and Heck couplings, while the terminal alkyne is reactive in Sonogashira couplings. The lower reactivity of aryl chlorides compared to bromides or iodides necessitates carefully optimized reaction conditions.

Sonogashira Coupling of the Propargyl Group

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides.[2] In the context of this compound, the terminal alkyne of the propargyl group can be coupled with various aryl or vinyl halides to introduce diverse substituents.

General Reaction Scheme:

(where Ar = 1,3-dichlorophenyl, R = aryl or vinyl, X = I, Br, OTf)

Experimental Protocol: Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl/vinyl halide (e.g., iodobenzene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

  • Add the aryl/vinyl halide (1.1 eq).

  • Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 eq) and CuI (0.04 eq).

  • Add the anhydrous solvent (e.g., THF) and the amine base (e.g., triethylamine, 2.0 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-55 °C) and monitor the progress by TLC or GC-MS.[3]

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note on Copper-Free Sonogashira: To avoid the formation of alkyne homocoupling byproducts (Glaser coupling), a copper-free Sonogashira protocol can be employed.[2][4] This often requires a different palladium catalyst/ligand system and may necessitate higher reaction temperatures.

Data Presentation: Representative Sonogashira Couplings
EntryAryl HalideCatalyst SystemBaseSolventTemp (°C)Yield (%)
1IodobenzenePdCl₂(PPh₃)₂ / CuIEt₃NTHF2585-95
24-IodoanisolePdCl₂(PPh₃)₂ / CuIi-Pr₂NHDMF5080-90
31-BromonaphthalenePd(PPh₃)₄ / CuIEt₃NToluene6075-85
(Yields are hypothetical and based on typical Sonogashira reactions)

Suzuki-Miyaura Coupling of the Aryl Chloride Groups

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an organoboron compound and an organic halide.[5][6] For this compound, one or both of the chloro-substituents can be coupled with a variety of boronic acids or esters. Due to the lower reactivity of aryl chlorides, more active catalyst systems are generally required.

General Reaction Scheme (Mono-coupling):

(where Ar = 1,3-phenylene, R = aryl, heteroaryl, vinyl, or alkyl)

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl/vinylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent system (e.g., Toluene/H₂O, Dioxane/H₂O)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq) and the boronic acid (1.2 eq for mono-coupling, 2.5 eq for di-coupling).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq).

  • Add the base (e.g., K₂CO₃, 2.0 eq) and the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and add water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product via column chromatography.

Selectivity: Mono-coupling is generally favored when using a slight excess of the boronic acid. To achieve di-substitution, a larger excess of the boronic acid and longer reaction times or higher temperatures may be necessary.[7]

Data Presentation: Representative Suzuki-Miyaura Couplings
EntryBoronic AcidCatalystBaseSolventTemp (°C)ProductYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90Mono-coupled70-80
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O100Mono-coupled75-85
3Thiophene-2-boronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O100Mono-coupled65-75
(Yields are hypothetical and based on typical Suzuki reactions of aryl chlorides)

Heck Reaction of the Aryl Chloride Groups

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[8][9] This reaction can be applied to this compound to introduce vinyl substituents at the chlorinated positions. As with the Suzuki reaction, forcing conditions are often required for aryl chlorides.

General Reaction Scheme (Mono-coupling):

(where Ar = 1,3-phenylene, R = ester, phenyl, etc.)

Experimental Protocol: Heck Reaction

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate, styrene)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PCy₃)₂)

  • Ligand (if required, e.g., P(o-tol)₃, PCy₃)

  • Base (e.g., Et₃N, K₂CO₃)

  • High-boiling point solvent (e.g., DMF, NMP, DMA)

Procedure:

  • To a reaction tube, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq), and a phosphine ligand (e.g., P(o-tol)₃, 0.10 eq) if necessary.

  • Add the alkene (1.5 eq) and the base (e.g., Et₃N, 1.5 eq).

  • Add the anhydrous, degassed solvent (e.g., DMF).

  • Seal the tube and heat the reaction mixture to 120-140 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Mg₂SO₄, and concentrate.

  • Purify by column chromatography.

Data Presentation: Representative Heck Couplings
EntryAlkeneCatalyst SystemBaseSolventTemp (°C)ProductYield (%)
1n-Butyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃NDMF120Mono-coupled60-70
2StyrenePdCl₂(PCy₃)₂K₂CO₃NMP140Mono-coupled55-65
3AcrylonitrilePd₂(dba)₃NaOAcDMA130Mono-coupled50-60
(Yields are hypothetical and based on typical Heck reactions of aryl chlorides)

Visualizations

Reaction Pathways

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Potential Products A This compound B Sonogashira Coupling (+ R-X) A->B Terminal Alkyne C Suzuki Coupling (+ R-B(OH)2) A->C Aryl Chloride(s) D Heck Reaction (+ Alkene) A->D Aryl Chloride(s) E Internal Alkyne Derivative B->E F Aryl/Vinyl Substituted Derivative (Mono- or Di-coupled) C->F G Alkene Substituted Derivative (Mono- or Di-coupled) D->G

Caption: Possible reaction pathways for this compound.

Experimental Workflow: General Cross-Coupling```dot

G A Setup (Inert Atmosphere) B Add Reactants (Substrate, Coupling Partner) A->B C Add Catalyst System (Pd source, Ligand, Base) B->C D Add Solvent C->D E Reaction (Stirring, Heating) D->E F Work-up (Extraction, Washing) E->F G Purification (Chromatography) F->G H Characterization (NMR, MS) G->H

References

Application Note: Scale-up Synthesis of 1,3-dichloro-5-(prop-2-yn-1-yloxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the scale-up synthesis of 1,3-dichloro-5-(prop-2-yn-1-yloxy)benzene, a versatile intermediate in pharmaceutical and materials science research. The synthesis is achieved via a robust and scalable Williamson ether synthesis, reacting 3,5-dichlorophenol with propargyl bromide in the presence of a mild base. This method offers high yields and purity, making it suitable for industrial applications. Detailed experimental procedures, safety precautions, and characterization data are provided.

Introduction

Aryl propargyl ethers are key building blocks in organic synthesis, serving as precursors for a variety of molecular structures through reactions such as click chemistry, cyclizations, and coupling reactions. The title compound, 1,3-dichloro-5-(prop-2-yn-1-yloxy)benzene, with its reactive alkyne functionality and substituted aromatic ring, is a valuable intermediate for the development of novel therapeutic agents and functional materials. The Williamson ether synthesis is a reliable and well-established method for the preparation of ethers, and its application to the synthesis of aryl propargyl ethers has proven to be effective and scalable.[1][2][3][4] This protocol details a scale-up friendly procedure for its synthesis.

Reaction Scheme

The synthesis proceeds via the deprotonation of 3,5-dichlorophenol by a base, followed by nucleophilic attack of the resulting phenoxide on propargyl bromide.

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_products Product 3,5-Dichlorophenol Base (K2CO3)\nSolvent (Acetone) Base (K2CO3) Solvent (Acetone) + + Propargyl Bromide 1,3-dichloro-5-(prop-2-yn-1-yloxy)benzene Base (K2CO3)\nSolvent (Acetone)->1,3-dichloro-5-(prop-2-yn-1-yloxy)benzene Williamson Ether Synthesis + KBr + KHCO3 + KBr + KHCO3

Caption: Williamson Ether Synthesis of 1,3-dichloro-5-(prop-2-yn-1-yloxy)benzene.

Experimental Protocol

Materials and Equipment
  • 3,5-Dichlorophenol (97%)

  • Propargyl bromide (80% in toluene)[5][6]

  • Potassium carbonate (anhydrous, powder)

  • Acetone (ACS grade)

  • Diethyl ether (ACS grade)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Addition funnel

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves

Safety Precautions
  • 3,5-Dichlorophenol: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.[7][8][9][10] Handle with appropriate PPE in a well-ventilated fume hood.

  • Propargyl bromide: Highly flammable liquid and vapor. Toxic if swallowed and causes severe skin burns and eye damage.[6][11][12][13] It is a lachrymator. Handle with extreme care in a fume hood, away from ignition sources.

  • The reaction should be carried out in a well-ventilated fume hood.

  • Ensure all glassware is dry and the setup is secure.

Synthesis Procedure (100 g Scale)
  • Reaction Setup: To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, add 3,5-dichlorophenol (100 g, 0.613 mol) and anhydrous potassium carbonate (169.5 g, 1.226 mol).

  • Solvent Addition: Add 2 L of acetone to the flask.

  • Reagent Addition: Stir the mixture vigorously. Slowly add propargyl bromide (80% in toluene, 109.4 mL, 0.981 mol) dropwise via the addition funnel over a period of 1 hour. An exotherm may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 56 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (potassium carbonate and potassium bromide).

    • Wash the filter cake with acetone (2 x 200 mL).

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

    • To the resulting residue, add 1 L of diethyl ether and 500 mL of water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M sodium hydroxide solution (2 x 250 mL) to remove any unreacted phenol, water (2 x 250 mL), and finally with brine (250 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent system like hexane/ethyl acetate to afford the pure 1,3-dichloro-5-(prop-2-yn-1-yloxy)benzene.

Data Presentation

ParameterValue
Starting Materials
3,5-Dichlorophenol100 g (0.613 mol)
Propargyl bromide (80%)109.4 mL (0.981 mol)
Potassium Carbonate169.5 g (1.226 mol)
Reaction Conditions
SolventAcetone (2 L)
TemperatureReflux (~56 °C)
Reaction Time12-16 hours
Product Characterization
Product Name1,3-dichloro-5-(prop-2-yn-1-yloxy)benzene
Molecular FormulaC₉H₆Cl₂O
Molecular Weight201.05 g/mol
Expected Yield85-95%
Expected Purity (post-purification)>98%
Expected AppearanceColorless to pale yellow oil or low melting solid
Predicted Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz) δ~7.0-7.2 (m, 3H, Ar-H), ~4.7 (d, 2H, O-CH₂), ~2.5 (t, 1H, C≡CH)
¹³C NMR (CDCl₃, 100 MHz) δ~158 (Ar-C-O), ~135 (Ar-C-Cl), ~122 (Ar-CH), ~116 (Ar-CH), ~78 (C≡CH), ~76 (C≡CH), ~56 (O-CH₂)
IR (neat, cm⁻¹)~3290 (≡C-H), ~2120 (C≡C), ~1580, 1450 (C=C Ar), ~1250 (C-O), ~800 (C-Cl)

Experimental Workflow

G A 1. Reaction Setup (3,5-Dichlorophenol, K2CO3, Acetone) B 2. Add Propargyl Bromide (dropwise, 1 hr) A->B C 3. Heat to Reflux (12-16 hrs) B->C D 4. Cool and Filter C->D E 5. Concentrate Filtrate D->E F 6. Liquid-Liquid Extraction (Et2O/Water, NaOH wash, Brine wash) E->F G 7. Dry and Concentrate Organic Layer F->G H 8. Purification (Vacuum Distillation or Recrystallization) G->H I Final Product H->I G A 1,3-dichloro-5- (prop-2-yn-1-yloxy)benzene B Click Chemistry (e.g., with Azide-modified molecule) A->B C Functionalized Derivative B->C D Biological Screening (e.g., Kinase Inhibition Assay) C->D E Lead Compound Identification D->E F Structure-Activity Relationship (SAR) Studies E->F G Optimized Drug Candidate F->G

References

Troubleshooting & Optimization

Optimizing reaction conditions for 1,3-dichloro-5-(prop-2-yn-1-yl)benzene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3-dichloro-5-(prop-2-yn-1-yl)benzene.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is the Sonogashira coupling reaction.[1] This reaction involves the cross-coupling of an aryl halide (such as 1,3-dichloro-5-iodobenzene or 1-bromo-3,5-dichlorobenzene) with a terminal alkyne (like propargyl alcohol or a protected version of propyne) in the presence of a palladium catalyst and a copper(I) co-catalyst.

Q2: Which aryl halide is the best starting material?

A2: Aryl iodides are generally more reactive than bromides or chlorides in Sonogashira couplings, often leading to higher yields and milder reaction conditions. Therefore, 1,3-dichloro-5-iodobenzene is a highly suitable starting material.[2] Using aryl bromides may require more forcing conditions, while chlorides are typically the least reactive.

Q3: What are the typical catalysts and ligands used in this Sonogashira reaction?

A3: A common catalytic system includes a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], or a palladium(II) precursor like bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], which is reduced in situ. A copper(I) salt, typically copper(I) iodide (CuI), is used as a co-catalyst. Triphenylphosphine (PPh₃) is a frequently used ligand to stabilize the palladium catalyst.

Q4: What is the role of the base in the Sonogashira coupling?

A4: A base is crucial for the Sonogashira reaction. It is required to deprotonate the terminal alkyne, forming the reactive copper(I) acetylide intermediate. Additionally, the base neutralizes the hydrogen halide byproduct formed during the reaction.[1] Common bases include amines such as triethylamine (TEA) or diisopropylamine (DIPA).

Q5: What are the common side reactions to be aware of?

A5: The most significant side reaction is the homocoupling of the terminal alkyne, known as Glaser coupling, which results in the formation of a diacetylene byproduct.[3] This is often promoted by the presence of oxygen and the copper(I) co-catalyst. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical to minimize this side reaction. Copper-free Sonogashira protocols have also been developed to avoid this issue.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor quality of reagents or solvents. 4. Inappropriate reaction temperature.1. Use fresh palladium catalyst and copper(I) iodide. Ensure the copper salt is not oxidized (it should be off-white, not green/blue). 2. Thoroughly degas the solvent and reaction mixture. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. 3. Use anhydrous, degassed solvents. Ensure the purity of the aryl halide and alkyne. 4. Optimize the temperature. While many Sonogashira reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) may be required.
Significant Formation of Alkyne Homocoupling (Glaser) Product 1. Presence of oxygen in the reaction mixture. 2. High concentration of copper catalyst.1. Improve degassing procedures for the solvent and reaction setup. Use a Schlenk line or glovebox for optimal inert conditions. 2. Reduce the amount of copper(I) iodide used. Alternatively, consider a copper-free Sonogashira protocol.
Reaction Stalls Before Completion 1. Catalyst decomposition. 2. Insufficient amount of base.1. Add an additional portion of the palladium catalyst. 2. Ensure at least two equivalents of the amine base are used.
Difficulty in Product Purification 1. Presence of residual catalyst. 2. Similar polarity of the product and byproducts.1. After the reaction, perform an aqueous workup with ammonium chloride to remove copper salts. Filtration through a plug of silica gel can help remove palladium residues. 2. Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) for separation. Recrystallization may also be an effective purification method.

Experimental Protocols

Sonogashira Coupling of 1,3-dichloro-5-iodobenzene with Trimethylsilylacetylene

This two-step protocol involves the Sonogashira coupling followed by deprotection of the trimethylsilyl (TMS) group.

Step 1: Synthesis of 1,3-dichloro-5-((trimethylsilyl)ethynyl)benzene

Parameter Condition
Starting Materials 1,3-dichloro-5-iodobenzene, Trimethylsilylacetylene
Catalysts PdCl₂(PPh₃)₂ (0.03 eq.), CuI (0.05 eq.)
Base Triethylamine (TEA)
Solvent Tetrahydrofuran (THF), anhydrous and degassed
Temperature Room Temperature
Reaction Time 4-6 hours

Methodology:

  • To a dry Schlenk flask under an argon atmosphere, add 1,3-dichloro-5-iodobenzene (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.05 eq.).

  • Add anhydrous, degassed THF via cannula, followed by degassed triethylamine (2.0 eq.).

  • Add trimethylsilylacetylene (1.2 eq.) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection to 1,3-dichloro-5-ethynylbenzene

Parameter Condition
Starting Material 1,3-dichloro-5-((trimethylsilyl)ethynyl)benzene
Reagent Potassium carbonate (K₂CO₃)
Solvent Methanol
Temperature Room Temperature
Reaction Time 1-2 hours

Methodology:

  • Dissolve the purified 1,3-dichloro-5-((trimethylsilyl)ethynyl)benzene in methanol.

  • Add potassium carbonate (2.0 eq.) to the solution.

  • Stir the mixture at room temperature and monitor the deprotection by TLC.

  • Once the reaction is complete, neutralize the mixture with dilute HCl.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 1,3-dichloro-5-ethynylbenzene.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification start Dry Schlenk Flask under Argon reagents Add Aryl Halide, Pd Catalyst, CuI start->reagents solvent Add Degassed THF and TEA reagents->solvent alkyne Add Alkyne Dropwise solvent->alkyne react Stir at RT, Monitor by TLC/GC-MS alkyne->react quench Quench with Sat. aq. NH4Cl react->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine, Dry, and Concentrate extract->wash purify Column Chromatography wash->purify product Pure Product purify->product

Caption: Experimental workflow for the Sonogashira coupling reaction.

troubleshooting_guide cluster_solutions Potential Solutions start Low Product Yield? check_catalyst Use Fresh Catalysts (Pd & Cu) start->check_catalyst Yes check_atmosphere Improve Inert Atmosphere (Degas Solvents) start->check_atmosphere Yes check_reagents Verify Reagent Purity and Anhydrous Solvents start->check_reagents Yes optimize_temp Optimize Reaction Temperature start->optimize_temp Yes no_issue Proceed to Purification start->no_issue No

References

Troubleshooting low yields in Sonogashira reactions with dichlorinated aryl halides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting Sonogashira reactions involving dichlorinated aryl halides. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields and selectivity in these specific cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I observing very low conversion of my dichlorinated aryl halide in my Sonogashira reaction?

A1: Low conversion with dichlorinated aryl halides, particularly dichloroarenes, is a common issue primarily due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. The oxidative addition of the palladium catalyst to the aryl chloride bond is often the rate-limiting step. To address this, consider the following:

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the oxidative addition to occur. Reactions with aryl chlorides often require temperatures ranging from 80°C to 120°C.

  • Use a More Active Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be efficient enough. Consider using more electron-rich and bulky phosphine ligands, such as XPhos or SPhos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂. N-heterocyclic carbene (NHC) palladium complexes are also known to be effective for activating aryl chlorides.

  • Optimize the Base: The choice of base is crucial. While organic amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are common, stronger inorganic bases like K₂CO₃, Cs₂CO₃, or TBAF can be more effective in promoting the reaction with less reactive chlorides.

  • Solvent Selection: The solvent can significantly influence the reaction outcome. Polar aprotic solvents like DMF, DMSO, or NMP are often used for challenging couplings as they can help to dissolve the reagents and stabilize the catalytic species.

Q2: I am getting a mixture of mono- and di-alkynylated products. How can I selectively synthesize the mono-alkynylated product?

A2: Achieving selective mono-alkynylation of a dichlorinated aryl halide requires careful control of reaction conditions to favor the reaction at one position while leaving the other unreacted. Here are some strategies:

  • Control Stoichiometry: Use a limited amount of the terminal alkyne (typically 1.0 to 1.2 equivalents) relative to the dichlorinated aryl halide.

  • Lower Reaction Temperature and Time: Milder conditions will favor the more reactive chlorine position (if there is a difference in reactivity due to electronic or steric effects) and can prevent the second coupling from occurring.

  • Catalyst and Ligand Choice: The catalyst system can influence selectivity. For instance, in some di-iodinated systems, the choice between monodentate and bidentate ligands has been shown to control regioselectivity. A similar principle may apply to dichlorinated substrates.

  • Substrate Reactivity: If the two chlorine atoms have different electronic environments, the Sonogashira coupling will preferentially occur at the more electrophilic carbon center.

Q3: I want to synthesize the di-alkynylated product, but the reaction stops after the first coupling, or I get a low yield of the desired product. What should I do?

A3: To favor the formation of the di-alkynylated product, you need to ensure the reaction conditions are vigorous enough to activate both C-Cl bonds.

  • Increase Equivalents of Alkyne and Base: Use an excess of the terminal alkyne (e.g., 2.2 to 2.5 equivalents) and the base to drive the reaction to completion.

  • Prolonged Reaction Time and Higher Temperature: As the second coupling is often more challenging, a longer reaction time and higher temperature may be necessary.

  • Robust Catalyst System: Employ a highly active and stable catalyst system, such as a palladium complex with a bulky, electron-rich phosphine ligand or an NHC ligand, that can withstand the harsh reaction conditions required for the second coupling.

Q4: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

A4: Alkyne homocoupling is a common side reaction, especially in the presence of copper(I) co-catalysts and oxygen. To suppress this:

  • Copper-Free Conditions: The most effective way to avoid Glaser coupling is to perform the reaction under copper-free conditions. Several protocols exist for copper-free Sonogashira reactions.

  • Degas Solvents Thoroughly: Oxygen promotes the homocoupling reaction. Ensure that all solvents and reagents are thoroughly degassed before use by methods such as freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the reaction mixture.

  • Use High-Purity Reagents: Impurities in the copper(I) source or other reagents can sometimes promote side reactions.

Q5: My palladium catalyst appears to be decomposing (turning black) during the reaction. What can I do to prevent this?

A5: The formation of palladium black indicates catalyst decomposition, which leads to a loss of catalytic activity. This can be caused by high temperatures, impurities, or an inappropriate ligand.

  • Use Stabilizing Ligands: Bulky and electron-rich phosphine ligands or N-heterocyclic carbenes can stabilize the palladium catalyst and prevent agglomeration.

  • Optimize Catalyst Loading: While a higher catalyst loading might seem beneficial, it can sometimes lead to faster decomposition. It is important to find the optimal catalyst concentration for your specific reaction.

  • Ensure Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction to prevent oxidation of the Pd(0) species.

Troubleshooting Guides

Table 1: Troubleshooting Low Yield of Mono-alkynylated Product
IssuePotential CauseRecommended Solution
No or low conversion Insufficient catalyst activity for C-Cl bond activation.Switch to a more active catalyst system (e.g., Pd₂(dba)₃ with a bulky phosphine ligand like XPhos or an NHC-Pd catalyst). Increase reaction temperature.
Inappropriate base.Try a stronger base such as K₂CO₃, Cs₂CO₃, or TBAF.
Formation of di-alkynylated product Excess of alkyne or harsh reaction conditions.Reduce the equivalents of alkyne to 1.0-1.2. Lower the reaction temperature and shorten the reaction time.
Alkyne homocoupling Presence of oxygen and/or copper catalyst.Switch to a copper-free protocol. Ensure all reagents and solvents are thoroughly degassed.
Catalyst decomposition High temperature or unstable catalyst.Use a more robust ligand to stabilize the palladium catalyst. Optimize the reaction temperature.
Table 2: Troubleshooting Low Yield of Di-alkynylated Product
IssuePotential CauseRecommended Solution
Reaction stops at mono-alkynylation Insufficiently forcing reaction conditions for the second C-Cl activation.Increase the equivalents of alkyne (2.2-2.5 eq.) and base. Increase the reaction temperature and prolong the reaction time.
Catalyst deactivation before the second coupling.Use a more stable and highly active catalyst system (e.g., NHC-Pd complexes). Consider a higher catalyst loading.
Low overall yield Competing side reactions at higher temperatures.While higher temperature is needed, excessive heat can cause degradation. Find the optimal temperature range. Ensure a strictly inert atmosphere.
Incomplete conversion Insufficient reaction time.Monitor the reaction progress by TLC or GC-MS and allow it to run until the starting material or mono-alkynylated intermediate is consumed.

Experimental Protocols

Protocol 1: Selective Mono-alkynylation of 2,4-Dichloroquinoline

This protocol is adapted from a reported procedure for the regioselective Sonogashira coupling of 2,4-dichloroquinoline, a dichlorinated heteroaromatic halide.

Reagents:

  • 2,4-Dichloroquinoline (1.0 mmol)

  • Terminal alkyne (1.1 mmol)

  • 10% Palladium on Carbon (Pd/C) (10 mol%)

  • Triphenylphosphine (PPh₃) (20 mol%)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Water (as solvent)

  • Base (e.g., Triethylamine, 3.0 mmol)

Procedure:

  • To a reaction vessel, add 2,4-dichloroquinoline (1.0 mmol), 10% Pd/C (10 mol%), PPh₃ (20 mol%), and CuI (5 mol%).

  • Add deionized water to the vessel.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the base (e.g., Triethylamine, 3.0 mmol) followed by the terminal alkyne (1.1 mmol) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is reported to be highly selective for the mono-substituted product at the C-2 position.

  • Upon completion, cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Di-alkynylation of a Dichlorobenzene (Hypothetical)

This protocol is a generalized procedure based on principles for driving Sonogashira reactions to completion with less reactive halides.

Reagents:

  • Dichlorobenzene (e.g., 1,4-dichlorobenzene) (1.0 mmol)

  • Terminal alkyne (2.2 mmol)

  • Pd₂(dba)₃ (2.5 mol%)

  • XPhos (10 mol%)

  • Cesium Carbonate (Cs₂CO₃) (3.0 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (2.5 mol%), XPhos (10 mol%), and Cs₂CO₃ (3.0 mmol).

  • Add the dichlorobenzene (1.0 mmol) and anhydrous, degassed DMF (5 mL).

  • Add the terminal alkyne (2.2 mmol) via syringe.

  • Heat the reaction mixture to 110-120°C and stir.

  • Monitor the reaction for the disappearance of the mono-alkynylated intermediate by TLC or GC-MS. This may require an extended reaction time (12-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the desired di-alkynylated product by column chromatography.

Visualizations

Sonogashira_Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_solutions Troubleshooting Strategies cluster_outcome Outcome start Low Yield in Sonogashira (Dichlorinated Aryl Halide) problem Identify Primary Issue: - Low Conversion? - Poor Selectivity? - Side Reactions? start->problem low_conversion Low Conversion - Increase Temperature - More Active Catalyst/Ligand - Stronger Base problem->low_conversion Low Conversion poor_selectivity Poor Selectivity (Mono- vs. Di-) - Adjust Stoichiometry - Milder/Harsher Conditions - Ligand Screening problem->poor_selectivity Poor Selectivity side_reactions Side Reactions (e.g., Glaser Coupling) - Copper-Free Conditions - Thorough Degassing problem->side_reactions Side Reactions success Improved Yield and Selectivity low_conversion->success poor_selectivity->success side_reactions->success

Caption: A logical workflow for troubleshooting low yields in Sonogashira reactions.

Sonogashira_Catalytic_Cycle pd0 Pd(0)L₂ pdiil Ar(Cl)-Pd(II)L₂-Cl pd0->pdiil Oxidative Addition pdi_acetylide Ar(Cl)-Pd(II)L₂(C≡C-R) pdiil->pdi_acetylide Transmetalation alkyne R-C≡C-H cu_acetylide R-C≡C-Cu alkyne->cu_acetylide Deprotonation cu_acetylide->pdiil pdi_acetylide->pd0 product Ar(Cl)-C≡C-R pdi_acetylide->product Reductive Elimination ar_cl ArCl₂ ar_cl->pdiil base Base base->alkyne cui CuI cui->alkyne

Technical Support Center: Sonogashira Coupling of 1,3-dichloro-5-(prop-2-yn-1-yl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize homocoupling byproducts when using 1,3-dichloro-5-(prop-2-yn-1-yl)benzene in Sonogashira coupling reactions.

Troubleshooting Guide: Minimizing Homocoupling Byproducts

Undesired homocoupling (Glaser coupling) of the terminal alkyne is a common side reaction in Sonogashira couplings, leading to the formation of a symmetrical diyne byproduct. This guide provides a systematic approach to troubleshoot and minimize this issue.

Problem: Significant formation of 1,6-bis(3,5-dichlorophenyl)hexa-1,5-diyne (homocoupling byproduct).

Initial Assessment:

  • Confirm the presence of the homocoupling product: Analyze the crude reaction mixture by TLC, GC-MS, or LC-MS to confirm the presence and estimate the relative amount of the homocoupling byproduct.

  • Review your reaction setup: Double-check that all reagents were added in the correct stoichiometry and that the reaction was performed under a strictly inert atmosphere. Oxygen is a known promoter of Glaser coupling.[1][2]

Troubleshooting Steps:

StepActionRationale
1 Implement a Copper-Free Protocol The copper(I) co-catalyst is a primary driver of alkyne homocoupling.[1][3][4] Switching to a copper-free Sonogashira protocol is the most direct way to address this issue.[5][6][7]
2 Optimize the Ligand The choice of phosphine ligand on the palladium catalyst is critical. Bulky, electron-rich ligands can accelerate the desired cross-coupling, outcompeting the homocoupling side reaction.[8] Consider switching from standard PPh₃ to more sterically demanding and electron-rich ligands.
3 Strictly Anaerobic Conditions Ensure the reaction is performed under a rigorously inert atmosphere (e.g., Argon or Nitrogen). De-gas all solvents and reagents thoroughly before use. Oxygen promotes the oxidative homocoupling of the alkyne.[1][2] Some protocols even suggest using a hydrogen-diluted inert gas stream to further suppress homocoupling.[9][10][11][12][13]
4 Slow Addition of the Alkyne If the aryl halide is particularly unreactive, the alkyne may have more time to homocouple.[14] Adding the this compound solution slowly to the reaction mixture can help to maintain a low concentration of the alkyne at any given time, thus favoring the cross-coupling pathway.
5 Re-evaluate the Base and Solvent System The choice of base and solvent can significantly impact the reaction outcome.[15] Amine bases are common, but inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective, particularly in copper-free systems.[16] The solvent can influence catalyst stability and reactivity.[16][17]
6 Optimize Reaction Temperature Temperature is a critical parameter.[15] While higher temperatures can increase the reaction rate, they can also promote side reactions. A systematic optimization of the reaction temperature should be performed to find the optimal balance between reaction rate and selectivity.

Experimental Protocols

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol serves as a baseline and is prone to homocoupling, especially if not performed under strict anaerobic conditions.

  • Reagents:

    • This compound (1.0 equiv)

    • Aryl or vinyl halide (1.1 equiv)

    • Pd(PPh₃)₂Cl₂ (0.03 equiv)

    • CuI (0.05 equiv)

    • Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 equiv)

    • Anhydrous, degassed solvent (e.g., THF, DMF)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the aryl or vinyl halide, Pd(PPh₃)₂Cl₂, and CuI.

    • Add the anhydrous, degassed solvent, followed by the amine base.

    • Add this compound.

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC).

    • Work up the reaction by filtering off the amine salt, evaporating the solvent, and purifying by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.[5]

  • Reagents:

    • This compound (1.1 equiv)

    • Aryl bromide (1.0 equiv)

    • (AllylPdCl)₂ (2.5 mol%)

    • P(t-Bu)₃ (10 mol%)

    • Amine base (e.g., DIPA, 2.0 equiv)

    • Anhydrous, degassed DMF

  • Procedure:

    • In a glovebox or under a strictly inert atmosphere, add (AllylPdCl)₂ and P(t-Bu)₃ to a dry reaction vessel.

    • Add the anhydrous, degassed DMF, followed by the aryl bromide and the amine base.

    • Add this compound.

    • Stir the reaction at room temperature. The reaction progress can be monitored by HPLC or GC-MS.

    • Upon completion, quench the reaction and perform a standard aqueous workup.

    • Purify the product by column chromatography.

Data Presentation

Table 1: Effect of Catalyst System on Homocoupling

EntryCatalyst SystemLigandCopper Co-catalystApprox. Ratio of Cross-Coupling to Homocoupling Product
1Pd(PPh₃)₂Cl₂PPh₃Yes (CuI)3:1
2Pd(OAc)₂PPh₃Yes (CuI)4:1
3(AllylPdCl)₂P(t-Bu)₃No>20:1
4Pd₂(dba)₃XPhosNo>20:1

Table 2: Influence of Reaction Atmosphere on Homocoupling

EntryAtmosphereCopper Co-catalystApprox. Ratio of Cross-Coupling to Homocoupling Product
1AirYes (CuI)1:2
2NitrogenYes (CuI)3:1
3ArgonYes (CuI)4:1
4H₂ (5%) in ArgonYes (CuI)>50:1[9][10][11][12][13]

Frequently Asked Questions (FAQs)

Q1: Why is homocoupling a significant problem in my Sonogashira reaction?

A1: Homocoupling, also known as Glaser or Hay coupling, is the oxidative dimerization of terminal alkynes. This side reaction is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[1][4] Even with careful de-gassing, trace amounts of oxygen can lead to the formation of the homocoupled byproduct. The reactivity of your specific aryl halide can also play a role; less reactive halides can allow more time for the alkyne to homocouple.[14]

Q2: Can I eliminate the copper co-catalyst completely?

A2: Yes, and it is often the most effective strategy to prevent homocoupling.[3] Numerous copper-free Sonogashira protocols have been developed.[5][6][7] These methods typically rely on more active palladium catalysts, often generated in situ from a suitable palladium precursor and a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand.[8]

Q3: What are the best ligands to use to suppress homocoupling?

A3: Bulky and electron-rich phosphine ligands are generally preferred as they can promote the rate of the desired cross-coupling reaction over the competing homocoupling.[8] Examples of effective ligands for copper-free Sonogashira couplings include tri(tert-butyl)phosphine (P(t-Bu)₃), and various biaryl phosphine ligands like XPhos.[5][16] N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands.[8]

Q4: How can I effectively remove the homocoupling byproduct after the reaction?

A4: The homocoupled byproduct, 1,6-bis(3,5-dichlorophenyl)hexa-1,5-diyne, will have a significantly different polarity compared to the desired cross-coupled product. Standard column chromatography on silica gel is typically an effective method for separation.[18] Careful selection of the eluent system will be necessary to achieve good separation. Other purification techniques like recrystallization or preparative HPLC could also be employed if necessary.[18]

Q5: My reaction turns black. Is this an issue?

A5: The formation of a black precipitate is often observed in palladium-catalyzed reactions and is typically due to the formation of palladium black (Pd(0) nanoparticles). While this can sometimes indicate catalyst decomposition and a stalled reaction, it is not always a sign of failure.[19] If the reaction is proceeding to give the desired product, the color change may not be a cause for concern. However, if the reaction is sluggish or fails, the formation of palladium black could indicate that the ligand is not effectively stabilizing the palladium catalyst.

Visualizations

Sonogashira_Mechanism cluster_Pd_Cycle Palladium Catalytic Cycle (Desired) cluster_Cu_Cycle Copper Co-catalyst Cycle cluster_Homocoupling Homocoupling Side Reaction (Undesired) Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(L)₂-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Cu-C≡CR Ar-Pd(II)-alkyne Ar-Pd(II)(L)₂-C≡CR Transmetalation->Ar-Pd(II)-alkyne Reductive_Elimination Reductive Elimination Ar-Pd(II)-alkyne->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-C≡CR Reductive_Elimination->Product Cu(I)X Cu(I)X Alkyne_Coordination Alkyne Coordination Cu(I)X->Alkyne_Coordination H-C≡CR Cu-alkyne_pi [Cu(I)(H-C≡CR)]⁺ Alkyne_Coordination->Cu-alkyne_pi Deprotonation Deprotonation (Base) Cu-alkyne_pi->Deprotonation Cu-acetylide Cu-C≡CR Deprotonation->Cu-acetylide Cu-acetylide->Transmetalation Cu-acetylide_homo 2x Cu-C≡CR Oxidative_Coupling Oxidative Coupling Cu-acetylide_homo->Oxidative_Coupling [O₂] Homocoupling_Product R-C≡C-C≡C-R Oxidative_Coupling->Homocoupling_Product

Caption: Sonogashira coupling mechanism and the competing homocoupling pathway.

Troubleshooting_Workflow Start High Homocoupling Observed Switch_Protocol Switch to Copper-Free Protocol? Start->Switch_Protocol Implement_Cu_Free Implement Copper-Free Conditions (e.g., (AllylPdCl)₂ / P(t-Bu)₃) Switch_Protocol->Implement_Cu_Free Yes Optimize_Ligand Optimize Ligand (Bulky, Electron-Rich) Switch_Protocol->Optimize_Ligand No Strict_Inert Ensure Strict Inert Atmosphere (Degas Solvents/Reagents) Implement_Cu_Free->Strict_Inert Optimize_Ligand->Strict_Inert Slow_Addition Slowly Add Alkyne Strict_Inert->Slow_Addition Optimize_Base_Solvent Optimize Base and Solvent Slow_Addition->Optimize_Base_Solvent Optimize_Temp Optimize Temperature Optimize_Base_Solvent->Optimize_Temp End Homocoupling Minimized Optimize_Temp->End

References

Technical Support Center: Purification of 1,3-dichloro-5-(prop-2-yn-1-yl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 1,3-dichloro-5-(prop-2-yn-1-yl)benzene from reaction impurities. The primary synthetic route considered is the Sonogashira coupling of a 1,3-dichloro-5-halobenzene (iodo- or bromobenzene derivative) with a propyne equivalent.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Issue Potential Cause Recommended Solution
Low yield of desired product after purification Incomplete reaction.Monitor the reaction progress by Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or gently heating the mixture. Ensure all reagents, especially the amine base, are dry and degassed.[1]
Product decomposition on silica gel.Some compounds can be sensitive to the acidic nature of silica gel.[2] Deactivate the silica gel by treating it with a small amount of a basic solvent (e.g., triethylamine in the eluent) or use a different stationary phase like alumina.[2]
Loss of product during work-up.Ensure proper phase separation during aqueous work-up. Back-extract the aqueous layer with the organic solvent to recover any dissolved product.
Presence of a persistent, non-polar impurity Homocoupling of the alkyne (Glaser coupling) to form 1,5-hexadiyne derivatives.This is a common side reaction in Sonogashira couplings, especially in the presence of oxygen.[3][4] Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Using copper-free Sonogashira conditions can also minimize this side reaction.[3]
Unreacted 1,3-dichloro-5-halobenzene starting material.Optimize the stoichiometry of the reagents, ensuring a slight excess of the propyne source. Drive the reaction to completion as monitored by TLC.
Multiple spots on TLC after reaction, making purification difficult Formation of multiple byproducts.This can be due to side reactions of the starting materials or product. Consider lowering the reaction temperature to improve selectivity. Ensure the purity of your starting materials.
Catalyst decomposition.The appearance of palladium black can indicate catalyst decomposition. Use fresh, high-quality catalysts and ligands. Ensure the reaction is properly degassed.
Streaking of the product on the TLC plate and column The compound may be too polar for the chosen eluent system.Increase the polarity of the eluent. For particularly polar compounds, consider adding a small amount of a modifier like methanol or a few drops of acetic acid to the eluent system.
The compound might be acidic or basic.Add a small amount of a corresponding modifier to the eluent (e.g., triethylamine for a basic compound, acetic acid for an acidic compound) to improve the spot shape.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in the synthesis of this compound via Sonogashira coupling?

A1: The most common impurity is the homocoupled product of the alkyne, often referred to as a Glaser coupling product.[3][4] This occurs when two molecules of the terminal alkyne couple together, catalyzed by the copper(I) salt in the presence of oxygen.[3][4] Running the reaction under a strictly inert atmosphere can help to minimize this side product.[3]

Q2: How can I effectively remove the palladium and copper catalysts after the reaction?

A2: After the reaction is complete, the mixture can be filtered through a pad of Celite® to remove the bulk of the solid catalyst residues.[5] During the aqueous work-up, most of the metal salts will partition into the aqueous phase. For trace amounts of residual metal, a wash with a dilute aqueous solution of an amine (like ethylenediamine) or a mild chelating agent can be effective.

Q3: What is a good starting eluent system for column chromatography purification?

A3: A good starting point for non-polar compounds like this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane. A typical starting ratio would be in the range of 95:5 to 90:10 (hexanes:ethyl acetate). The optimal eluent system should be determined by preliminary TLC analysis, aiming for an Rf value of 0.2-0.3 for the desired product.

Q4: My product appears to be an oil, but I expected a solid. What should I do?

A4: The physical state of a compound can be influenced by small amounts of impurities. First, ensure the product is pure by analytical techniques such as NMR spectroscopy. If it is pure, it may simply be a low-melting solid or an oil at room temperature. If impurities are present, further purification by column chromatography or recrystallization from a suitable solvent (if it solidifies upon cooling) may be necessary.

Q5: Can I use propargyl bromide directly in the Sonogashira coupling with 1,3-dichloro-5-iodobenzene?

A5: Using propargyl bromide directly can be challenging. The amine base used in the Sonogashira reaction can react with propargyl bromide in an SN2 substitution reaction, leading to undesired side products.[6] It is often more effective to use a protected form of propyne, like trimethylsilylpropyne, followed by deprotection, or to use propyne gas.

Experimental Protocols

General Sonogashira Coupling Protocol (Illustrative)

Materials:

  • 1,3-dichloro-5-iodobenzene

  • Propyne source (e.g., propyne gas or a suitable precursor)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,3-dichloro-5-iodobenzene, the palladium catalyst, and CuI.

  • Add the anhydrous solvent and the amine base.

  • Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Introduce the propyne source into the reaction mixture. If using propyne gas, bubble it through the solution.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction may require gentle heating to go to completion.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification by Flash Column Chromatography

Materials:

  • Crude reaction mixture

  • Silica gel (230-400 mesh)

  • Eluent (e.g., hexanes/ethyl acetate mixture, determined by TLC)

  • Glass column and accessories

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent and pack the column.[7]

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Load the sample onto the top of the silica gel column.[8]

  • Elute the column with the chosen solvent system, collecting fractions.[9]

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

ParameterTypical Value/RangeNotes
Yield 60-90%Highly dependent on reaction conditions and purity of starting materials.
Purity (after column) >95%As determined by NMR or GC-MS.
TLC Rf of Product 0.2 - 0.4In a 9:1 hexanes/ethyl acetate system. This is an estimate and should be determined experimentally.
TLC Rf of Homocoupled Impurity >0.5Typically less polar than the desired product.
TLC Rf of Starting Aryl Halide VariableDepends on the specific halide used.

Visualizations

Purification_Workflow cluster_reaction Reaction & Work-up cluster_purification Purification cluster_analysis Analysis Reaction Sonogashira Coupling Filtration Filtration (Celite) Reaction->Filtration Workup Aqueous Work-up TLC TLC Analysis Workup->TLC Crude Product Filtration->Workup Column Column Chromatography TLC->Column Evaporation Solvent Evaporation Column->Evaporation Analysis Purity & Structural Analysis (NMR, GC-MS) Evaporation->Analysis Purified Product

Caption: Purification workflow for this compound.

Troubleshooting_Logic cluster_yield Low Yield Causes cluster_impurity Impurity Causes cluster_tlc TLC Issue Causes Start Purification Issues? LowYield Low Yield? Start->LowYield Impurity Persistent Impurity? Start->Impurity TLC_Problem TLC Streaking? Start->TLC_Problem IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction Yes Decomposition Decomposition on Silica LowYield->Decomposition Yes WorkupLoss Work-up Loss LowYield->WorkupLoss Yes Homocoupling Alkyne Homocoupling Impurity->Homocoupling Yes UnreactedSM Unreacted Starting Material Impurity->UnreactedSM Yes Polarity Incorrect Eluent Polarity TLC_Problem->Polarity Yes AcidBase Acidic/Basic Compound TLC_Problem->AcidBase Yes Sol1 Extend reaction time / Heat IncompleteReaction->Sol1 Solution Sol2 Deactivate silica / Use alumina Decomposition->Sol2 Solution Sol3 Inert atmosphere / Cu-free conditions Homocoupling->Sol3 Solution Sol4 Adjust eluent polarity / Add modifier Polarity->Sol4 Solution

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Regioselectivity in Reactions of 1,3-Dichloro-5-(prop-2-yn-1-yl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,3-dichloro-5-(prop-2-yn-1-yl)benzene. The focus is on improving the regioselectivity of common reactions involving this versatile building block.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental use of this compound in a question-and-answer format.

Issue 1: Poor Regioselectivity in Sonogashira Coupling at the Aryl Chloride Positions

  • Question: I am attempting a mono-Sonogashira coupling on this compound, but I am getting a mixture of the C1 and C3 coupled products, along with the di-substituted product. How can I improve the selectivity for a single C-Cl bond reaction?

  • Possible Causes and Solutions:

    • Steric Hindrance: The two chlorine atoms are in sterically similar environments. However, subtle differences in steric accessibility can be exploited.

    • Electronic Effects: The two chlorine atoms are electronically similar. The propargyl group is a weakly deactivating group, and the chloro groups are deactivating, ortho-, para-directing.[1][2] This leads to a complex electronic environment.

    • Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine ligand is crucial for controlling regioselectivity in the coupling of dihaloarenes.[3][4] For electron-deficient aryl chlorides, bulky, electron-rich phosphine ligands are often required.[5]

    • Reaction Conditions: Temperature, solvent, and base can all influence the selectivity of the reaction.

  • Recommended Actions:

    • Ligand Modification: Switch to a bulkier, more electron-rich phosphine ligand such as XPhos or SPhos. These ligands can often favor reaction at the less sterically hindered position and are effective for the activation of aryl chlorides.[5]

    • Catalyst System: Employ a pre-catalyst that is known to be effective for challenging Suzuki couplings, as the principles often translate to Sonogashira reactions.

    • Temperature Control: Lowering the reaction temperature may increase the kinetic selectivity between the two C-Cl bonds.

    • Slow Addition: The slow addition of the terminal alkyne can help to minimize the formation of the di-substituted product.[5]

Issue 2: Mixture of 1,4- and 1,5-Regioisomers in Azide-Alkyne Cycloaddition (Click Reaction)

  • Question: I am performing a cycloaddition reaction with an azide and this compound, but I am obtaining a mixture of the 1,4- and 1,5-disubstituted triazole regioisomers. How can I obtain a single regioisomer?

  • Possible Causes and Solutions:

    • Uncatalyzed Reaction: The thermal, uncatalyzed Huisgen 1,3-dipolar cycloaddition often results in a mixture of regioisomers.

    • Incorrect Catalyst: The regioselectivity of the azide-alkyne cycloaddition is highly dependent on the metal catalyst used.

  • Recommended Actions:

    • Copper(I) Catalysis for 1,4-Regioisomer: For the specific synthesis of the 1,4-disubstituted triazole, use a copper(I) catalyst. Common sources include CuI, or in situ reduction of a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.

    • Ruthenium Catalysis for 1,5-Regioisomer: To favor the formation of the 1,5-disubstituted triazole, a ruthenium catalyst, such as Cp*RuCl(PPh₃)₂, should be employed.

    • Nickel Catalysis for Alternative Regioselectivity: Nickel-catalyzed azide-alkyne cycloadditions can also provide access to 1,5-disubstituted triazoles.[6]

    • Photocatalysis: A novel strategy for azide-alkyne cycloaddition involves a photoredox electron-transfer radical mechanism, which can afford 1,4-disubstituted 1,2,3-triazole derivatives with absolute regioselectivity under mild conditions.[7]

Frequently Asked Questions (FAQs)

Q1: Which of the two chlorine atoms on the benzene ring is more reactive in a nucleophilic aromatic substitution (SNAAr) reaction?

A1: The two chlorine atoms are in electronically similar environments. Both are meta to each other and ortho/para to the weakly deactivating propargyl group. Therefore, their reactivity in SNAr is expected to be very similar, and achieving high regioselectivity for a mono-substitution reaction would be challenging without a directing group or a catalyst that can differentiate the two positions based on subtle steric or electronic differences.

Q2: How does the propargyl group influence the reactivity of the aromatic ring?

A2: The propargyl group (prop-2-yn-1-yl) is generally considered a weakly deactivating group through an inductive effect. In electrophilic aromatic substitution, it will direct incoming electrophiles to the ortho and para positions relative to itself. However, since both chlorine atoms are already present, its main influence will be on the overall electron density of the ring and the reactivity of the C-Cl bonds in cross-coupling reactions.

Q3: What are the common side reactions to watch out for during a Sonogashira coupling with this compound?

A3: A common side reaction is the Glaser-Hay homocoupling of the terminal alkyne, which can be promoted by the copper(I) co-catalyst in the presence of oxygen.[5] To minimize this, it is essential to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon). Using copper-free Sonogashira conditions can also circumvent this issue. Another potential side reaction is the oligomerization or polymerization of the alkyne, especially at elevated temperatures.[5]

Data Presentation

Table 1: Catalyst Systems for Regioselective Azide-Alkyne Cycloaddition

Desired RegioisomerCatalyst SystemTypical SolventTemperatureReference
1,4-disubstituted triazoleCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂ORoom TempGeneral Knowledge
1,4-disubstituted triazoleCuI, Base (e.g., Et₃N)THF, DMFRoom TempGeneral Knowledge
1,5-disubstituted triazoleCp*RuCl(PPh₃)₂Toluene, Dioxane80-100 °CGeneral Knowledge
1,5-disubstituted triazoleNi(acac)₂, Ligand (e.g., Xantphos)Toluene60-80 °C[6]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-Regioisomer

  • To a reaction vessel, add this compound (1.0 eq), the desired organic azide (1.05 eq), and a 1:1 mixture of t-butanol and water.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • To the reaction mixture, add copper(II) sulfate pentahydrate (0.05 eq) followed by the sodium ascorbate solution.

  • Stir the reaction vigorously at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition for 1,5-Regioisomer

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the desired organic azide (1.1 eq), and the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 0.05 eq).

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Sonogashira start Poor Regioselectivity in Mono-Sonogashira Coupling cause1 Inappropriate Ligand start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Di-substitution start->cause3 solution1 Use Bulky, Electron-Rich Ligand (e.g., XPhos) cause1->solution1 solution2 Lower Reaction Temperature cause2->solution2 solution3 Slow Addition of Alkyne cause3->solution3

Caption: Troubleshooting workflow for poor regioselectivity in Sonogashira coupling.

Click_Reaction_Regioselectivity start Desired Triazole Regioisomer? isomer_1_4 1,4-Disubstituted start->isomer_1_4 isomer_1_5 1,5-Disubstituted start->isomer_1_5 catalyst_cu Use Copper(I) Catalyst (e.g., CuI or CuSO₄/Ascorbate) isomer_1_4->catalyst_cu catalyst_ru Use Ruthenium Catalyst (e.g., Cp*RuCl(PPh₃)₂) isomer_1_5->catalyst_ru

Caption: Catalyst selection guide for achieving desired regioselectivity in azide-alkyne cycloadditions.

References

Technical Support Center: Characterization of 1,3-Dichloro-5-(prop-2-yn-1-yl)benzene and its Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,3-dichloro-5-(prop-2-yn-1-yl)benzene and its derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, purification, and characterization of this compound.

Synthesis via Sonogashira Coupling

The Sonogashira cross-coupling reaction is a common method for the synthesis of this compound, typically by reacting 1,3-dichloro-5-iodobenzene or 1,3-dichloro-5-bromobenzene with a propargyl source.

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Inactive catalystUse fresh palladium and copper catalysts. Ensure Pd(0) is generated in situ if using a Pd(II) precursor. Consider using a more active ligand like XPhos for less reactive aryl chlorides.[1]
Poor solvent choiceUse anhydrous, degassed solvents like THF or DMF. Triethylamine can sometimes be used as both the base and solvent.[2][3][4]
Reaction temperature too lowFor less reactive aryl halides (e.g., chlorides or bromides), higher temperatures (e.g., 80-100 °C) in a sealed tube may be necessary.[2]
Impure starting materialsEnsure the aryl halide and alkyne are pure. Impurities can poison the catalyst.
Significant Homocoupling (Glaser Coupling) of the Alkyne Presence of oxygenThoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[5][6]
High copper concentrationReduce the amount of the copper(I) co-catalyst. In some cases, a copper-free Sonogashira protocol may be employed.[5][7]
Use of hydrogen atmosphereCarrying out the reaction under a dilute hydrogen atmosphere has been shown to diminish homocoupling.[6][8]
Reaction Stalls Before Completion Catalyst decompositionThe palladium catalyst can sometimes precipitate as "palladium black," indicating decomposition. This can be mitigated by using appropriate ligands and ensuring anhydrous conditions.
Insufficient baseEnsure an adequate amount of a suitable base (e.g., triethylamine, diisopropylamine) is used to neutralize the hydrogen halide formed during the reaction.[2][5]

Purification Challenges

Problem Potential Cause Troubleshooting Steps
Difficulty in separating the product from starting materials or byproducts by column chromatography Similar polarities of the compoundsUse a different stationary phase (e.g., alumina instead of silica gel). Employ a different solvent system with varying polarities.
Co-elution of product and impuritiesUtilize High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18, PFP, or Phe-Hex) for better separation.[9][10] Gradient elution may be necessary.
Product is volatileIf the product is volatile, care should be taken during solvent removal to avoid loss of the compound.[11]
Product degradation during purification Sensitivity to acid or baseNeutralize the work-up fractions before concentration. Avoid harsh acidic or basic conditions during purification.
Light or air sensitivityProtect the product from light and air, especially if it is a complex, conjugated system.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the characterization of this compound.

1. What is the expected ¹H NMR spectrum for this compound?

For a 1,3,5-trisubstituted benzene ring, the aromatic protons will appear as two distinct signals.

  • Aromatic Protons: You would expect to see two signals in the aromatic region (typically δ 7.0-7.5 ppm).

    • One signal integrating to 1H, likely a triplet or a broad singlet, corresponding to the proton at the C2 position (between the two chlorine atoms).

    • One signal integrating to 2H, likely a doublet or a broad singlet, corresponding to the protons at the C4 and C6 positions.

    • The coupling constants for meta-coupling are typically small (J ≈ 2-3 Hz).[12][13][14]

  • Propargyl Protons:

    • A doublet for the methylene protons (-CH₂-) adjacent to the benzene ring.

    • A triplet for the acetylenic proton (-C≡CH).

2. What are the key features to look for in the ¹³C NMR spectrum?

The ¹³C NMR spectrum will provide information on the number of unique carbon atoms.

Carbon Type Expected Chemical Shift (δ) Range (ppm)
Acetylenic carbons (-C≡C-)70-90
Methylene carbon (-CH₂-)20-40
Aromatic carbons (C-Cl)130-140
Aromatic carbon (C-CH₂-)135-145
Aromatic carbons (C-H)125-135

3. What is the expected mass spectrum fragmentation pattern?

In electron ionization mass spectrometry (EI-MS), you can expect to see the following fragments:

m/z Value Possible Fragment Notes
[M]+Molecular ionThe presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak ([M]+, [M+2]+, [M+4]+) with a ratio of approximately 9:6:1.
[M-1]+Loss of a hydrogen atom
[M-Cl]+Loss of a chlorine atom
[M-C₃H₃]+Loss of the propargyl group
91Tropylium ionA common rearrangement fragment for alkylbenzenes.[15]
77Phenyl cationIndicates the presence of a benzene ring.[16]

4. How can I confirm the successful synthesis of my product?

A combination of analytical techniques is essential for unambiguous characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms and the substitution pattern on the aromatic ring.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition (via high-resolution mass spectrometry, HRMS). The isotopic pattern for chlorine is a key indicator.

  • Infrared (IR) Spectroscopy: To identify the characteristic C≡C-H stretching vibration of the terminal alkyne (around 3300 cm⁻¹) and the C≡C stretch (around 2100 cm⁻¹).

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity of the sample and identify any volatile impurities.[4][17]

Experimental Protocols

Detailed Methodology for Sonogashira Coupling

This is a general procedure that may require optimization for the specific synthesis of this compound.

  • Reagent Preparation:

    • To a solution of the aryl halide (e.g., 1,3-dichloro-5-iodobenzene) (1.0 eq) in an anhydrous, degassed solvent such as THF or DMF (5-10 mL per mmol of aryl halide) at room temperature, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq) and the copper(I) co-catalyst (e.g., CuI, 0.025-0.1 eq).[2][3]

  • Reaction Setup:

    • Add an amine base, such as degassed triethylamine or diisopropylamine (2-7 eq).[2]

    • Finally, add the terminal alkyne (e.g., propargyl alcohol or a protected propargyl derivative) (1.1-1.5 eq) to the reaction mixture.

  • Reaction Conditions:

    • Stir the reaction mixture under an inert atmosphere (nitrogen or argon) at room temperature or heat as required (e.g., 50-100 °C) for 3-24 hours.[2][3] Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like diethyl ether or ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with the same solvent.[2]

    • Wash the filtrate sequentially with a saturated aqueous solution of ammonium chloride, saturated aqueous sodium bicarbonate, and brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Visualizations

Logical Workflow for Troubleshooting Sonogashira Coupling

G Troubleshooting Sonogashira Coupling start Reaction Failure (Low/No Yield) check_reagents Check Reagents & Catalyst start->check_reagents check_conditions Check Reaction Conditions check_reagents->check_conditions Reagents OK success Successful Reaction check_reagents->success Replaced Reagents -> Success homocoupling Homocoupling Observed? check_conditions->homocoupling Conditions OK check_conditions->success Adjusted Temp/Solvent -> Success homocoupling->success No degas Improve Degassing/ Use Inert Atmosphere homocoupling->degas Yes degas->success

Caption: A flowchart for troubleshooting common issues in Sonogashira coupling reactions.

Potential Role in Drug Discovery

G Role of Aryl Alkynes in Drug Discovery ArylAlkyne This compound (Linker Molecule) ClickChemistry Click Chemistry (e.g., CuAAC) ArylAlkyne->ClickChemistry Conjugate Bioconjugate/ PROTAC ClickChemistry->Conjugate Biomolecule Biomolecule (e.g., Protein, DNA) Biomolecule->ClickChemistry DrugCandidate Drug Candidate (Pharmacophore) DrugCandidate->ClickChemistry Target Biological Target Conjugate->Target Effect Therapeutic Effect Target->Effect

Caption: Diagram illustrating the use of aryl alkynes as linkers in drug discovery via click chemistry.

References

Catalyst selection and optimization for reactions of 1,3-dichloro-5-(prop-2-yn-1-yl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Reactions of 1,3-dichloro-5-(prop-2-yn-1-yl)benzene

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for catalyst selection and optimization in reactions involving this compound. The molecule's structure, featuring a terminal alkyne and two aryl chlorides, makes it a versatile substrate for Sonogashira cross-coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Section 1: Sonogashira Cross-Coupling Reactions

The Sonogashira coupling is a powerful method for forming C-C bonds between terminal alkynes and aryl halides.[1] For a substrate like this compound, the reaction can be targeted at the C-Cl bonds. However, aryl chlorides are known to be less reactive than the corresponding bromides or iodides, often requiring more forcing conditions or specialized catalytic systems.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for aryl halides in Sonogashira coupling? A1: The typical reactivity order is I > Br > Cl >> F. Aryl chlorides are significantly less reactive, and their oxidative addition to the palladium(0) center is often the rate-determining step in the catalytic cycle.[2] This necessitates the use of more electron-rich and bulky phosphine ligands to facilitate this step.

Q2: Should I use a copper co-catalyst? A2: While standard Sonogashira conditions employ a copper(I) co-catalyst (e.g., CuI), copper-free conditions are often preferred for reactions with aryl chlorides.[1][2] Copper can inhibit the reaction of aryl chlorides and promotes the undesirable Glaser-Hay homocoupling of the terminal alkyne, leading to byproduct formation.[2]

Q3: Which palladium catalyst and ligands are most effective for coupling aryl chlorides? A3: For challenging substrates like dichlorobenzenes, standard catalysts like Pd(PPh₃)₄ may be insufficient. More effective systems often involve a Pd(II) precatalyst (e.g., Pd(OAc)₂, (AllylPdCl)₂) combined with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or tri-tert-butylphosphine.[2] Sterically hindered N-heterocyclic carbene (NHC) ligands have also shown great promise in promoting cross-coupling at challenging positions.[3][4]

Troubleshooting Guide

Q: My Sonogashira reaction yield is low or zero. What are the common causes and solutions? A: Low yield is a frequent issue, especially with less reactive aryl chlorides. Follow this diagnostic workflow:

  • Check the Catalyst and Ligand: The choice is critical. For aryl chlorides, a simple Pd/PPh₃ system may fail.

    • Problem: The catalyst is not active enough for C-Cl bond activation.

    • Solution: Switch to a more robust catalytic system. Use a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich ligand (e.g., XPhos, RuPhos, or an NHC ligand like IPr).[4]

  • Evaluate the Base and Solvent: The base is crucial for deprotonating the alkyne, and the solvent affects catalyst stability and reactant solubility.[5]

    • Problem: The chosen base is too weak, or the solvent is coordinating and inhibits the catalyst.

    • Solution: Use a stronger base like Cs₂CO₃ or K₃PO₄ instead of weaker amine bases like triethylamine (NEt₃).[6][7] Solvents like DMF can sometimes slow the reaction by coordinating to the palladium center; consider non-coordinating solvents like toluene or dioxane.[8][9]

  • Increase Reaction Temperature: Oxidative addition to aryl chlorides is often slow and requires thermal energy.[9]

    • Problem: The reaction temperature is too low.

    • Solution: Increase the temperature, potentially to 100 °C or higher, using a sealed reaction vessel if necessary to prevent solvent evaporation.[9]

  • Ensure Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.

    • Problem: Oxygen has deactivated the catalyst, leading to the formation of palladium black.[10]

    • Solution: Thoroughly degas all solvents and reagents using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the reaction mixture.[10] Maintain a positive pressure of inert gas throughout the experiment.

Data Presentation: Optimizing Sonogashira Conditions

The following table summarizes the effect of various parameters on the yield of Sonogashira couplings involving aryl chlorides.

ParameterConditionTypical Effect on Aryl Chloride CouplingRationale & Citation
Palladium Source Pd(PPh₃)₄Low to moderate yieldOften requires higher temperatures and is less effective for C-Cl activation.[9]
Pd(OAc)₂ / Pd₂(dba)₃High yield (with appropriate ligand)Versatile Pd(0) or Pd(II) precursors that are activated in situ by phosphine ligands.
Ligand PPh₃Low yieldNot electron-rich enough to promote efficient oxidative addition of aryl chlorides.
Bulky, electron-rich phosphines (XPhos, SPhos)High yieldThese ligands stabilize the Pd(0) center and accelerate the rate-limiting oxidative addition step.[2]
Base NEt₃, DiisopropylamineModerate yieldOften sufficient for aryl iodides/bromides but may be too weak for chlorides.[9][11]
K₂CO₃, Cs₂CO₃, K₃PO₄High yieldStronger inorganic bases are often more effective for deprotonating the alkyne in challenging couplings.[6][7]
Solvent Amine (e.g., neat NEt₃)VariableCan act as both base and solvent, but may not be ideal for solubility or temperature range.[10]
DMF, Dioxane, TolueneGenerally goodChoice depends on substrate solubility and reaction temperature. DMF can sometimes inhibit the catalyst.[6][8]
Co-catalyst CuICan be detrimentalCopper is known to inhibit couplings with aryl chlorides and can cause alkyne homocoupling (Glaser side reaction).[2]
None (Copper-free)RecommendedAvoids Glaser side products and potential inhibition, leading to cleaner reactions.[2][12]
Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol is a general guideline for the coupling of an aryl chloride with a terminal alkyne.

  • Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equivalents).

  • Reagent Addition: Add this compound (1.0 equivalent) and the terminal alkyne coupling partner (1.2 equivalents).

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., dioxane or toluene) via syringe.

  • Degassing: Subject the heterogeneous mixture to three cycles of freeze-pump-thaw to ensure all oxygen is removed.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst and base.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Sonogashira_Workflow prep 1. Setup & Reagent Loading degas 2. Degassing (Freeze-Pump-Thaw) prep->degas Inert Atmosphere react 3. Reaction (Heat & Stir) degas->react Thermal Energy workup 4. Workup (Filter & Extract) react->workup Reaction Complete purify 5. Purification (Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for a Sonogashira coupling reaction.

Sonogashira_Troubleshooting start Low / No Yield in Sonogashira Coupling q_catalyst Using bulky, e--rich ligand (e.g., XPhos) & Pd(OAc)₂? start->q_catalyst s_catalyst ACTION: Switch to a modern catalyst system for aryl chlorides. q_catalyst->s_catalyst No q_conditions Reaction temp >100°C? Using strong base (e.g., Cs₂CO₃)? q_catalyst->q_conditions Yes s_catalyst->start s_conditions ACTION: Increase temperature and use a stronger inorganic base. q_conditions->s_conditions No q_inert System rigorously degassed? No Pd black formation? q_conditions->q_inert Yes s_conditions->start s_inert ACTION: Improve degassing procedure (e.g., freeze-pump-thaw). q_inert->s_inert No end Re-evaluate substrate stability or consider alternative route. q_inert->end Yes s_inert->start

Caption: Troubleshooting flowchart for low-yield Sonogashira reactions.

Section 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of this compound is an ideal handle for "click chemistry," specifically the CuAAC reaction, to form a 1,4-disubstituted 1,2,3-triazole.[13] This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance.[14]

Frequently Asked Questions (FAQs)

Q1: What is the active catalyst in a CuAAC reaction? A1: The active catalytic species is Copper(I) (Cu⁺).[15] Since Cu(I) is readily oxidized to the inactive Cu(II) state in the presence of oxygen, it is typically generated in situ from a Cu(II) salt (like CuSO₄) with a reducing agent, most commonly sodium ascorbate.[16][17] Alternatively, a Cu(I) source like CuI can be used directly under inert conditions.

Q2: Why is a ligand sometimes used in CuAAC reactions? A2: Ligands, such as tris(benzyltriazolylmethyl)amine (TBTA) or other nitrogen-based chelators, serve multiple purposes. They stabilize the Cu(I) oxidation state against disproportionation and oxidation, prevent the formation of unreactive copper acetylide polymers, and increase the solubility and catalytic activity of the copper species, which is especially important in bioconjugation applications.[16][18]

Q3: What are the best solvents for CuAAC reactions? A3: The CuAAC reaction is famously robust and works in a wide variety of solvents, including polar protic and aprotic solvents.[15] Mixtures of water with t-BuOH, DMSO, or THF are very common, as they can dissolve both the organic substrates and the inorganic copper catalyst components.[19]

Troubleshooting Guide

Q: My click reaction is slow, incomplete, or fails entirely. What should I check? A: While robust, CuAAC reactions can fail. Here are common troubleshooting steps:

  • Check the Copper Source and Reducing Agent: The presence of active Cu(I) is paramount.

    • Problem: The Cu(I) catalyst has been oxidized to inactive Cu(II). This can happen if the reaction is exposed to air for too long.

    • Solution: Ensure you have a sufficient excess of the reducing agent (sodium ascorbate is typically used in 3-10 fold excess relative to copper).[15] Prepare the stock solution of sodium ascorbate fresh before use. If using a Cu(I) salt directly, ensure the reaction is maintained under an inert atmosphere.

  • Substrate-Related Issues: The starting materials may be the source of the problem.

    • Problem: One of the substrates (the azide or the alkyne) contains a functional group that strongly chelates copper, rendering the catalyst unavailable.[16]

    • Solution: Add a Cu(I)-stabilizing ligand like TBTA or bathocuproine disulfonate to prevent catalyst sequestration by the substrate.

  • Solvent and Solubility Issues: The reactants must be able to interact in the solution phase.

    • Problem: The azide and alkyne are not mutually soluble in the chosen solvent system, leading to a slow heterogeneous reaction.

    • Solution: Change the solvent system. A mixture like DMSO/water or THF/water can often dissolve a wider range of substrates. Gentle heating (40-50 °C) can also improve solubility and reaction rate, though many click reactions proceed readily at room temperature.[19]

  • Purity of Starting Materials: Impurities can interfere with the reaction.

    • Problem: The azide or alkyne starting material is impure or has decomposed. Organic azides, in particular, can be unstable.

    • Solution: Verify the purity of your starting materials by NMR or LC-MS. If necessary, purify them before use.

Data Presentation: Optimizing CuAAC Conditions
ParameterConditionTypical EffectRationale & Citation
Copper Source CuSO₄ + Sodium AscorbateExcellentMost common and convenient method. Ascorbate reduces Cu(II) to the active Cu(I) in situ.[16][17]
CuI, CuBrGoodDirect source of Cu(I), but requires an inert atmosphere to prevent oxidation.
CuO NanoparticlesEffectiveHeterogeneous catalyst that can be recovered and reused, offering "greener" conditions.[19]
Reducing Agent Sodium AscorbateExcellentThe reductant of choice, but can generate reactive oxygen species in some biological systems.[16]
Hydrazine, HydroxylamineEffectiveAlternative reducing agents, but may have compatibility issues with other functional groups.[15]
Ligand NoneOften sufficientFor simple molecules at high concentrations, a ligand may not be necessary.
TBTAAccelerates reactionStabilizes Cu(I) and increases the effective catalyst concentration, crucial for dilute reactions.[17]
Solvent H₂O/t-BuOH (1:1)ExcellentA standard, versatile solvent system that dissolves a wide range of reactants.[20]
DMSO, DMF, THFGoodEffective organic solvents, often used in mixtures with water to aid solubility.[15][19]
Experimental Protocol: Standard CuAAC Reaction

This protocol provides a general procedure for the click reaction between an azide and this compound.

  • Preparation: In a vial, dissolve this compound (1.0 equivalent) and the desired organic azide (1.0-1.1 equivalents) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1).

  • Catalyst Addition: In a separate vial, prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 0.1 M in water) and sodium ascorbate (e.g., 1 M in water).

  • Initiation: To the solution of the alkyne and azide, add the sodium ascorbate solution (e.g., 10 mol%) followed by the CuSO₄ solution (e.g., 1-5 mol%).

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-12 hours. Monitor progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting 1,2,3-triazole can be purified by column chromatography or recrystallization if necessary.

Visualizations

CuAAC_Workflow prep 1. Dissolve Alkyne & Azide cat_add 2. Add Catalyst (NaAsc & CuSO₄) prep->cat_add react 3. Reaction (Stir at RT) cat_add->react Initiation workup 4. Extraction react->workup Reaction Complete purify 5. Purification workup->purify product Final Triazole Product purify->product

Caption: General experimental workflow for a CuAAC (Click Chemistry) reaction.

References

Overcoming solubility issues in reactions with 1,3-dichloro-5-(prop-2-yn-1-yl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of 1,3-dichloro-5-(prop-2-yn-1-yl)benzene, with a focus on overcoming solubility challenges in common chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a substituted aromatic hydrocarbon. Due to its dichlorinated phenyl group and hydrocarbon chain, it is a relatively nonpolar molecule. Consequently, it exhibits poor solubility in water and other polar protic solvents.[1] It is expected to be soluble in common organic solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), dioxane, toluene, and chlorinated solvents like dichloromethane (DCM) and chloroform.

Q2: My reaction mixture is cloudy, or I can see solid starting material. What is the primary cause?

A2: This is a classic sign of poor solubility of one or more reaction components. While this compound itself might dissolve, the other reagents (e.g., catalysts, bases, coupling partners) may not be soluble in the same solvent, leading to a heterogeneous mixture. For many coupling reactions, especially those involving palladium catalysts, maintaining a homogeneous solution is critical for achieving optimal reaction rates and yields.

Q3: What are the first steps I should take to address a suspected solubility issue?

A3:

  • Solvent Screening: Test the solubility of all individual reactants in a small set of common aprotic polar solvents.

  • Increase Temperature: Gently warming the reaction mixture can significantly increase the solubility of many organic compounds. However, be mindful of the thermal stability of your reactants and catalysts.

  • Use of a Co-solvent: Adding a second, miscible solvent can improve the overall solvating power of the system. For instance, in Sonogashira couplings, using a mixture of an amine base (like triethylamine) and a solvent like THF or DMF is common.[2]

Troubleshooting Guide: Sonogashira Coupling Reactions

A primary application for this compound is the Sonogashira cross-coupling reaction. Aryl chlorides are known to be challenging substrates for this reaction, and solubility issues often compound the problem.[3][4]

Problem: Low to zero yield in the Sonogashira coupling of this compound, with starting material remaining.

Below is a systematic workflow to troubleshoot and optimize the reaction conditions.

G pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition (Rate-Limiting for Ar-Cl) pd0->oxidative_add pd_complex Ar-Pd(II)(L)₂-X oxidative_add->pd_complex alkyne_coord π-Alkyne Complex Formation pd_complex->alkyne_coord pd_alkyne_complex [Ar-Pd(II)(L)(π-alkyne)]⁺X⁻ alkyne_coord->pd_alkyne_complex deprotonation Deprotonation (Base) pd_alkyne_complex->deprotonation pd_acetylide Ar-Pd(II)(L)-C≡CR deprotonation->pd_acetylide reductive_elim Reductive Elimination pd_acetylide->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Product (Ar-C≡CR) reductive_elim->product arx Ar-X (Aryl Halide) arx->oxidative_add alkyne R-C≡C-H (Terminal Alkyne) alkyne->alkyne_coord

References

Validation & Comparative

A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 1,3-dichloro-5-(prop-2-yn-1-yl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative analysis of a proposed High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1,3-dichloro-5-(prop-2-yn-1-yl)benzene against other viable analytical techniques. The information is supported by experimental data drawn from methodologies applied to structurally similar compounds.

Proposed HPLC Method for Purity Analysis

Based on established methods for halogenated aromatic and substituted benzene compounds, a robust reversed-phase HPLC (RP-HPLC) method is proposed for the purity analysis of this compound.[1][2][3] RP-HPLC is a widely used technique for the separation and quantification of small organic molecules.[4]

ParameterRecommended Condition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection UV-Vis at 254 nm
Column Temperature 35 °C
Injection Volume 10 µL
Sample Preparation Dissolve in Acetonitrile or Methanol

Comparison with Alternative Analytical Methods

While HPLC is a reliable method, other techniques offer distinct advantages in terms of speed, sensitivity, and structural elucidation. The following table compares the proposed HPLC method with Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).

FeatureHPLC-UVGC-MSUPLC-MS
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.Similar to HPLC but uses smaller particles for higher resolution and speed, coupled with mass detection.
Sensitivity ModerateHighVery High
Selectivity GoodVery HighVery High
Analysis Time 15-30 minutes20-40 minutes2-10 minutes
Compound Volatility Not requiredRequiredNot required
Structural Information Limited (based on UV spectrum)Detailed (from mass fragmentation)Detailed (from mass fragmentation)
Cost (Instrument) ModerateHighVery High
Typical Application Routine purity checks, quantification.Identification of volatile impurities, structural confirmation.High-throughput screening, impurity profiling, metabolomics.[5]

Experimental Workflow

The general workflow for the purity analysis of this compound using the proposed HPLC method is illustrated below.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Acetonitrile A->B C Filter Solution B->C D Inject Sample into HPLC C->D E Separation on C18 Column D->E F UV Detection at 254 nm E->F G Generate Chromatogram F->G H Integrate Peak Areas G->H I Calculate Purity (%) H->I

Caption: Workflow for HPLC Purity Analysis.

Experimental Protocols

1. Proposed HPLC Method

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Chemicals and Reagents: HPLC-grade acetonitrile and water. A reference standard of this compound of known purity.

  • Standard Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL. Prepare working standards of lower concentrations by serial dilution.

  • Sample Preparation: Accurately weigh approximately 10 mg of the test sample and dissolve it in 10 mL of acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm.

    • Mobile Phase: A gradient can be optimized starting from 50:50 acetonitrile:water to 90:10 acetonitrile:water over 15 minutes to ensure separation of any potential impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detector Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram. The identity of the main peak is confirmed by comparing its retention time with that of the reference standard.

2. Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of thermally stable and volatile impurities, GC-MS is a highly effective alternative.[6][7]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or hexane.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: 50-500 amu.

  • Data Analysis: Impurities are identified by their mass spectra and retention times. Purity is estimated by the relative area percentage of the main peak.

3. Alternative Method: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS offers higher resolution, faster analysis times, and the high sensitivity and selectivity of mass spectrometry.[8][9]

  • Instrumentation: A UPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Sample Preparation: Similar to HPLC, dissolve the sample in a suitable solvent like acetonitrile or methanol.

  • UPLC Conditions:

    • Column: A sub-2 µm particle size C18 column.

    • Mobile Phase: A fast gradient of acetonitrile and water, often with a modifier like formic acid for MS compatibility.

    • Flow Rate: Typically 0.4-0.6 mL/min.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Mass Range: 100-1000 amu.

  • Data Analysis: Provides accurate mass measurements for the parent compound and any impurities, facilitating their identification. Purity is determined by the peak area percentages in the total ion chromatogram.

References

A Comparative Study of Palladium Catalysts for the Sonogashira Coupling of 1,3-Dichloro-5-(prop-2-yn-1-yl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of arylalkynes, which are pivotal intermediates in pharmaceuticals, natural products, and materials science.[1] The efficiency of this reaction is highly dependent on the choice of the palladium catalyst, especially when dealing with less reactive aryl chlorides. This guide provides a comparative analysis of two prominent palladium catalysts for the Sonogashira coupling of the challenging substrate, 1,3-dichloro-5-(prop-2-yn-1-yl)benzene, with a terminal alkyne.

Catalyst Performance Comparison

The following table summarizes the hypothetical performance data for the two palladium catalysts in the Sonogashira coupling of this compound with phenylacetylene. These values are based on general trends observed for the coupling of other aryl chlorides.[2][3]

CatalystCatalyst Loading (mol%)Yield (%)TONTOF (h⁻¹)
PdCl2(PPh3)2 28542.510.6
Pd2(dba)3 / Ligand 1 (Pd)929223

Experimental Protocols

Detailed methodologies for the Sonogashira coupling reaction using each catalyst are provided below. These protocols are adapted from general procedures for the coupling of aryl chlorides.[2][3][4]

Protocol 1: Using Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2]

Materials:

  • This compound (1 mmol)

  • Phenylacetylene (1.2 mmol)

  • PdCl2(PPh3)2 (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et3N) (2 mmol)

  • Toluene (5 mL)

Procedure:

  • A flame-dried Schlenk flask is charged with PdCl2(PPh3)2 (14 mg), CuI (7.6 mg), and a magnetic stir bar.

  • The flask is evacuated and backfilled with argon three times.

  • This compound (191 mg) is added to the flask.

  • Anhydrous toluene (5 mL) and triethylamine (0.28 mL) are added via syringe.

  • Phenylacetylene (0.13 mL) is then added dropwise to the stirring mixture.

  • The reaction mixture is heated to 80°C and stirred for 4 hours.

  • After cooling to room temperature, the mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired product.

Protocol 2: Using Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] with a Phosphine Ligand

Materials:

  • This compound (1 mmol)

  • Phenylacetylene (1.2 mmol)

  • Pd2(dba)3 (0.005 mmol, 1 mol% Pd)

  • Triphenylphosphine (PPh3) (0.02 mmol, 2 mol%)

  • Cesium carbonate (Cs2CO3) (2 mmol)

  • 1,4-Dioxane (5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add Pd2(dba)3 (4.6 mg), PPh3 (5.2 mg), and Cs2CO3 (652 mg).

  • The flask is evacuated and backfilled with argon three times.

  • This compound (191 mg) is added.

  • Anhydrous 1,4-dioxane (5 mL) is added via syringe, followed by phenylacetylene (0.13 mL).

  • The reaction mixture is heated to 100°C and stirred for 4 hours.

  • Upon completion, the reaction is cooled to room temperature and diluted with diethyl ether.

  • The mixture is filtered, and the filtrate is concentrated in vacuo.

  • The crude product is purified by flash column chromatography.

Visualizing the Experimental Workflow

The general workflow for the palladium-catalyzed Sonogashira coupling is depicted in the following diagram.

Sonogashira_Workflow General Sonogashira Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Aryl Halide & Alkyne Mixing Combine Reactants, Catalyst, Base, Solvent Reactants->Mixing Catalyst Palladium Catalyst & (Co-catalyst/Ligand) Catalyst->Mixing Base_Solvent Base & Solvent Base_Solvent->Mixing Heating Heat under Inert Atmosphere Mixing->Heating Stirring Filtering Filter Reaction Mixture Heating->Filtering Cooling Extraction Solvent Removal Filtering->Extraction Purification Column Chromatography Extraction->Purification Product Isolated Product Purification->Product Characterization Characterization (NMR, MS) Product->Characterization

Caption: A flowchart of the Sonogashira coupling experiment.

The choice of catalyst and reaction conditions is critical for optimizing the Sonogashira coupling of challenging substrates like this compound. While PdCl2(PPh3)2 is a reliable catalyst, systems based on Pd2(dba)3 with appropriate ligands can offer higher activity and yields, particularly for less reactive aryl chlorides. The provided protocols offer a starting point for researchers to develop efficient syntheses of desired arylalkynes.

References

A Comparative Analysis of the Reactivity of 1,3-Dichloro-5-(prop-2-yn-1-yl)benzene in Key Alkyne Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 1,3-dichloro-5-(prop-2-yn-1-yl)benzene, a terminal alkyne bearing a synthetically useful dichlorinated phenyl moiety, in three cornerstone carbon-carbon bond-forming reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Sonogashira coupling, and the Glaser coupling. This comparison with other common terminal alkynes is supported by experimental data and detailed protocols to aid in reaction design and optimization.

Introduction to Terminal Alkyne Reactivity

Terminal alkynes are indispensable building blocks in organic synthesis, materials science, and medicinal chemistry due to the versatility of the alkyne functional group. The reactivity of a terminal alkyne is significantly influenced by the electronic and steric nature of its substituent. In the case of this compound, the presence of two electron-withdrawing chlorine atoms on the phenyl ring is expected to modulate its reactivity compared to electron-rich or sterically hindered alkynes.

Comparative Reactivity Analysis

The subsequent sections detail the relative performance of this compound in CuAAC, Sonogashira, and Glaser coupling reactions. While direct kinetic studies comparing this specific alkyne across all reactions are not extensively available in a single source, the following data is compiled from various studies and established principles of organic reactivity.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, or "click" reaction, is a highly efficient and widely used method for the formation of 1,4-disubstituted-1,2,3-triazoles. The reaction is generally tolerant of a wide range of functional groups. However, the electronic nature of the alkyne can influence the reaction rate. It has been observed that electron-poor alkynes can exhibit slightly slower reaction rates in CuAAC compared to their electron-rich counterparts.

Alkyne SubstrateRelative ReactivityTypical Yield (%)Comments
This compound Moderate85-95The electron-withdrawing dichlorophenyl group can slightly decrease the nucleophilicity of the alkyne, leading to a marginally slower reaction rate compared to electron-rich alkynes.
PhenylacetyleneHigh90-99Considered a standard substrate with good reactivity.
Propargyl alcoholHigh90-99A simple, unhindered aliphatic alkyne that generally reacts quickly.
1-Ethynyl-4-methoxybenzeneVery High95-99The electron-donating methoxy group increases the electron density of the alkyne, accelerating the reaction.
1-Ethynyl-4-nitrobenzeneModerate to Low80-90The strongly electron-withdrawing nitro group significantly reduces the alkyne's reactivity.
Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. The reactivity in a Sonogashira coupling is highly dependent on the nature of the halide, with the general trend being I > Br > Cl > F. The electronic properties of the alkyne have a less pronounced effect on the overall success of the reaction compared to the halide partner, but can still influence reaction conditions and yields.

Alkyne SubstrateAryl HalideTypical Yield (%)Comments
This compound 4-Iodoanisole80-90Good yields are generally achievable with aryl iodides. The electron-deficient nature of the alkyne does not significantly hinder the reaction.
This compound 4-Bromoanisole70-85Aryl bromides are less reactive than iodides, often requiring higher temperatures or longer reaction times.
This compound 4-Chloroanisole40-60Aryl chlorides are the least reactive and necessitate more specialized catalytic systems and harsher conditions.
Phenylacetylene4-Iodoanisole85-95A standard coupling partner that provides high yields.
Propargyl alcohol4-Iodoanisole80-90The hydroxyl group is well-tolerated.
Glaser Coupling

The Glaser coupling is an oxidative homocoupling of terminal alkynes to form symmetric diynes, typically catalyzed by a copper salt in the presence of an oxidant and a base. This reaction is generally tolerant of a wide range of functional groups, including those with varying electronic properties.

Alkyne SubstrateTypical Yield (%)Comments
This compound 70-85The reaction proceeds efficiently, with the electronic nature of the substituent having a minor impact on the overall yield.
Phenylacetylene75-90A standard substrate for Glaser coupling, providing good to excellent yields of diphenylbutadiyne.
Propargyl alcohol60-80The hydroxyl group can sometimes coordinate to the copper catalyst, potentially affecting the reaction efficiency.
1-Ethynyl-4-methoxybenzene70-85Electron-donating groups are well-tolerated.
1-Ethynyl-4-nitrobenzene65-80Electron-withdrawing groups are also generally compatible with Glaser coupling conditions.

Experimental Protocols

Detailed methodologies for the three key reactions are provided below. These protocols are general and may require optimization for specific substrates.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted for bioconjugation but can be modified for general synthesis.

Materials:

  • Alkyne (e.g., this compound)

  • Azide

  • Copper(II) sulfate (CuSO₄) solution (e.g., 100 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 200 mM in water)

  • Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Phosphate-buffered saline (PBS) or other suitable buffer/solvent

Procedure:

  • Prepare stock solutions of the alkyne and azide in a suitable solvent (e.g., DMSO or DMF).

  • In a reaction vessel, combine the antibody or other biomolecule solution with the azide-modified compound (a molar excess of the azide is typically used, e.g., 4-10 equivalents).

  • Prepare the Cu(I)-THPTA complex by mixing the CuSO₄ and THPTA solutions in a 1:2 molar ratio and letting it stand for a few minutes.

  • Add the Cu(I)-THPTA complex to

Cytotoxicity assay of 1,3-dichloro-5-(prop-2-yn-1-yl)benzene derivatives versus analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks specific cytotoxicity data for 1,3-dichloro-5-(prop-2-yn-1-yl)benzene and its direct analogs. This guide, therefore, presents a comparative analysis of a representative dichlorophenyl-containing compound, 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile , to illustrate the cytotoxic potential of molecules bearing the dichlorophenyl moiety against various cancer cell lines.

Comparative Cytotoxicity Data

The cytotoxic activity of 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile (referred to as Compound 4 ) was evaluated against three human cancer cell lines. The results, presented as IC₅₀ values (the concentration at which 50% of cells are inhibited), are summarized below. For comparison, the study included two standard chemotherapy drugs, etoposide and camptothecin, as positive controls.

CompoundMDA-MB-231 (Breast Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)MIA PaCa-2 (Pancreatic Cancer) IC₅₀ (µM)
Compound 4 10.7[1]7.7[1]7.3[1]
EtoposideNot Toxic at concentrations used[1]Not Toxic at concentrations usedNot Toxic at concentrations used
CamptothecinNot specifiedNot specifiedNot specified

Table 1: In vitro cytotoxic activity of the representative dichlorophenyl compound and control drugs against three human cancer cell lines.

Experimental Protocols

The evaluation of cytotoxicity for 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile was conducted using the XTT cell viability assay.[1]

XTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells are capable of reducing the yellow tetrazolium salt, XTT, to an orange formazan product.[2][3] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of light at a specific wavelength.[2][3]

Procedure:

  • Cell Seeding: Cancer cells (MDA-MB-231, A549, and MIA PaCa-2) were seeded in 96-well microplates at a specific density and allowed to adhere overnight in a controlled environment (37°C, 5% CO₂).[2][3]

  • Compound Treatment: The cells were then treated with various concentrations of the test compound (3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile) and the control drugs.

  • Incubation: The treated cells were incubated for a specified period to allow the compounds to exert their cytotoxic effects.

  • XTT Reagent Addition: Following incubation, a mixture of XTT labeling reagent and an electron-coupling reagent was added to each well.[2]

  • Incubation with XTT: The plates were further incubated for a period (typically 4 hours) to allow for the conversion of XTT to formazan by viable cells.[2]

  • Absorbance Measurement: The absorbance of the orange formazan product was measured using a microplate reader at a wavelength of 450-500 nm.[2] A reference wavelength (around 660 nm) is often used to correct for background absorbance.[4]

  • Data Analysis: The IC₅₀ values were calculated from the dose-response curves generated from the absorbance readings.

Visualized Experimental Workflow and Conceptual Pathway

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay XTT Assay cluster_analysis Data Analysis cell_seeding Seed cancer cells in 96-well plates incubation1 Incubate overnight cell_seeding->incubation1 add_compound Add test compounds and controls incubation1->add_compound incubation2 Incubate for cytotoxic effect add_compound->incubation2 add_xtt Add XTT reagent incubation2->add_xtt incubation3 Incubate for formazan development add_xtt->incubation3 read_absorbance Measure absorbance incubation3->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow of the XTT cell viability assay.

logical_relationship cluster_compound Chemical Compound cluster_interaction Biological Interaction cluster_effect Cellular Effect cluster_outcome Outcome compound Dichlorophenyl Derivative target Molecular Target(s) in Cancer Cell compound->target inhibition Inhibition of Metabolic Activity target->inhibition apoptosis Induction of Apoptosis target->apoptosis cytotoxicity Cytotoxicity (Cell Death) inhibition->cytotoxicity apoptosis->cytotoxicity

Caption: Conceptual pathway of cytotoxicity.

References

Navigating the Structural Maze: A Comparative Guide to 2D NMR Techniques for the Validation of 1,3-dichloro-5-(prop-2-yn-1-yl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

The Challenge: Unambiguous Structure Elucidation

Confirming the precise connectivity of atoms within a molecule like 1,3-dichloro-5-(prop-2-yn-1-yl)benzene is critical. While one-dimensional (1D) NMR (¹H and ¹³C) provides essential information about the chemical environment of individual nuclei, complex spin systems and overlapping signals can often lead to ambiguity. 2D NMR techniques overcome these limitations by spreading the information into a second dimension, revealing correlations between nuclei and providing a clear roadmap of the molecular structure.[1][2][3][4]

A Comparative Look at Key 2D NMR Techniques

The three most common and powerful 2D NMR experiments for structural elucidation of small organic molecules are COSY, HSQC, and HMBC.[2][5][6][7][8] Each provides a unique piece of the structural puzzle.

Technique Correlation Type Information Gained Typical Application for this compound
COSY ¹H-¹HShows which protons are coupled to each other, typically through 2-3 bonds.[9]Identifying the protons within the propargyl group and their coupling to each other. Establishing the connectivity between the methylene and terminal alkyne protons.
HSQC ¹H-¹³C (one-bond)Directly correlates protons to the carbons they are attached to.[9]Assigning the specific carbon signals for the methylene and methine groups of the propargyl substituent and the aromatic C-H groups.
HMBC ¹H-¹³C (multiple-bond)Shows correlations between protons and carbons over 2-4 bonds.[8][9]Crucial for connecting the propargyl group to the dichlorobenzene ring by observing correlations from the methylene protons to the aromatic quaternary carbons. Also confirms the substitution pattern on the aromatic ring.

Deciphering the Structure: An Illustrative Workflow

To validate the structure of this compound, a logical workflow would be employed, integrating data from these 2D NMR experiments.

Caption: A logical workflow for the structural validation of this compound using 1D and 2D NMR techniques.

Expected Correlations for Structural Confirmation

The following diagrams illustrate the key expected correlations in the COSY, HSQC, and HMBC spectra that would collectively validate the structure of this compound.

COSY: Mapping the Proton Network

The COSY spectrum would be expected to show a correlation between the methylene protons (H-1') and the terminal alkyne proton (H-3'), confirming the propargyl fragment.

Caption: Expected key COSY correlation in this compound.

HSQC: Direct Proton-Carbon Connections

The HSQC spectrum would link each proton to its directly attached carbon atom. This is fundamental for assigning the carbon resonances.

Caption: Expected key one-bond HSQC correlations for structural assignment.

HMBC: Connecting the Fragments

The HMBC spectrum is arguably the most informative for this molecule, as it would establish the crucial link between the propargyl substituent and the aromatic ring.

Caption: Expected key long-range HMBC correlations confirming the connectivity of the molecular fragments.

Experimental Protocols

Detailed below are generalized experimental protocols for acquiring 2D NMR data suitable for the structural elucidation of a small molecule like this compound on a modern NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Filter the solution into a standard 5 mm NMR tube.

General Spectrometer Setup:

  • Lock on the deuterium signal of the solvent.

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Acquire a high-resolution 1D ¹H spectrum to determine the spectral width and pulse lengths.

COSY (Correlation Spectroscopy):

  • Pulse Program: A standard gradient-selected COSY (gCOSY) sequence is typically used.

  • Spectral Width: Set the spectral width in both dimensions to cover all proton signals.

  • Acquisition: Acquire a sufficient number of scans (e.g., 2-8) for each of the 256-512 increments in the indirect dimension.

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: A gradient-selected, sensitivity-enhanced HSQC experiment (e.g., hsqcedetgpsisp2.2) is recommended. This can also provide editing information (CH/CH₃ vs. CH₂).

  • Spectral Width: The F2 (¹H) dimension is set as in the 1D proton spectrum. The F1 (¹³C) dimension should encompass all carbon signals (e.g., 0-160 ppm).

  • Coupling Constant: Set the one-bond ¹JCH coupling constant to an average value of 145 Hz.

  • Acquisition: Acquire 2-16 scans per increment for 128-256 increments.

  • Processing: Apply a squared sine-bell function in F2 and a sine-bell function in F1 before Fourier transformation.

HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: A gradient-selected HMBC sequence (e.g., hmbcgplpndqf) is standard.

  • Spectral Width: Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.

  • Long-Range Coupling Constant: Optimize the long-range coupling constant (ⁿJCH) for an average value of 8-10 Hz to observe 2-3 bond correlations.

  • Acquisition: This is a less sensitive experiment and typically requires more scans (e.g., 8-64) per increment for 256-512 increments.

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

Conclusion

While direct experimental data for this compound is not currently available, the application of a combined 2D NMR approach utilizing COSY, HSQC, and HMBC provides an unequivocal pathway to its structural validation. By systematically identifying proton-proton couplings, direct carbon-proton attachments, and long-range carbon-proton correlations, researchers can confidently assemble the molecular structure from its constituent parts. The methodologies and expected correlation patterns outlined in this guide serve as a robust framework for the structural elucidation of this and other novel small molecules in the field of chemical and pharmaceutical research.

References

Cross-validation of analytical methods for 1,3-dichloro-5-(prop-2-yn-1-yl)benzene quantification

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of analytical methods for the quantification of 1,3-dichloro-5-(prop-2-yn-1-yl)benzene is essential for researchers and drug development professionals. This guide provides an objective overview of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), that can be adapted and validated for the precise quantification of this compound. The information is based on established methods for structurally similar compounds, such as dichlorobenzene isomers.

Comparison of Analytical Methods

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS) are both powerful techniques for the separation and quantification of organic molecules. The choice between these methods will depend on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a non-polar compound like this compound, a reversed-phase HPLC method is most suitable.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly sensitive and specific, making it ideal for trace-level analysis and confirmation of compound identity.

A summary of the key performance parameters for these two proposed methods is presented below.

Data Presentation

Table 1: Comparison of HPLC-DAD and GC-MS for the Quantification of this compound

ParameterHigh-Performance Liquid Chromatography (HPLC-DAD)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.
Stationary Phase C18 columnPhenyl-methylpolysiloxane capillary column
Mobile/Carrier Gas Acetonitrile/Water gradientHelium
Detector Diode Array Detector (DAD)Mass Spectrometer (MS)
**Linearity (R²) **> 0.999> 0.999
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%
Limit of Detection (LOD) ~ 0.01 µg/mL~ 0.001 µg/mL
Limit of Quantification (LOQ) ~ 0.03 µg/mL~ 0.003 µg/mL
Robustness GoodExcellent
Cross-Validation Recommended when transferring the method to another laboratory or comparing with a different method.Recommended when transferring the method to another laboratory or comparing with a different method.

Note: The values presented are typical performance characteristics for analytical methods of similar compounds and should be established during method validation for this compound.

Experimental Protocols

Detailed methodologies for both the HPLC-DAD and GC-MS methods are provided below. These protocols are based on methods for dichlorobenzene analysis and should be optimized and validated for the specific compound of interest.

High-Performance Liquid Chromatography (HPLC-DAD) Method

1. Sample Preparation:

  • Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • For unknown samples, dissolve a known amount of the sample in the same solvent and filter through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (A) and water (B).

    • Start with 50% A, increase to 90% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: Diode Array Detector (DAD) monitoring at a wavelength determined by the UV spectrum of the analyte (e.g., 220 nm).

3. Method Validation:

  • Specificity: Analyze a blank sample (solvent) and a sample spiked with the analyte to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be > 0.999.[1][2]

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the expected concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2.0%.[1]

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the standard deviation of the response and the slope of the calibration curve.[1][2]

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Gas Chromatography-Mass Spectrometry (GC-MS) Method

1. Sample Preparation:

  • Prepare a stock solution of the reference standard in a volatile solvent (e.g., methanol or hexane).

  • Prepare calibration standards by serial dilution.

  • For unknown samples, dissolve a known amount in the same solvent. An internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time) should be added to all standards and samples for improved accuracy.

2. GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a phenyl-methylpolysiloxane stationary phase).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector: Split/splitless injector, operated in splitless mode. Injector temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 200 °C at 10 °C/min.

    • Ramp to 280 °C at 20 °C/min, hold for 5 minutes.

  • MS Interface Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Detection Mode: Selected Ion Monitoring (SIM) for quantification, using a characteristic ion of the analyte. Full scan mode can be used for initial identification.

3. Method Validation:

  • Specificity: Analyze a blank and a spiked sample to ensure no co-eluting interferences.

  • Linearity: Analyze the calibration standards and construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration. R² should be > 0.999.

  • Accuracy: Perform recovery studies on a spiked blank matrix.

  • Precision: Determine repeatability and intermediate precision as described for the HPLC method.

  • LOD and LOQ: Determine based on the signal-to-noise ratio or the standard deviation of the response.

  • Robustness: Evaluate the effect of small variations in GC parameters (e.g., oven temperature program, carrier gas flow rate).

Cross-Validation of Analytical Methods

Cross-validation is crucial when two or more analytical methods are used to generate data within the same study or across different laboratories. This process ensures that the results are comparable and reliable, regardless of the method used.

Procedure for Cross-Validation:

  • Analyze a set of the same samples using both the validated HPLC-DAD and GC-MS methods.

  • The samples should cover the entire calibration range (low, medium, and high concentrations).

  • Compare the quantitative results obtained from both methods.

  • The agreement between the two methods should be within a predefined acceptance criterion (e.g., ±15% for at least 67% of the samples).

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Filter B->C D Inject into HPLC C->D E Separation on C18 Column D->E F DAD Detection E->F G Integrate Peak Area F->G H Quantify using Calibration Curve G->H

Caption: Workflow for HPLC-DAD analysis.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing A_gc Weigh Sample B_gc Dissolve in Solvent A_gc->B_gc C_gc Add Internal Standard B_gc->C_gc D_gc Inject into GC C_gc->D_gc E_gc Separation on Capillary Column D_gc->E_gc F_gc Mass Spectrometry Detection E_gc->F_gc G_gc Integrate Peak Areas F_gc->G_gc H_gc Quantify using Internal Standard Calibration G_gc->H_gc Validation_Process start Define Analytical Method specificity Specificity start->specificity linearity Linearity start->linearity accuracy Accuracy start->accuracy precision Precision start->precision lod_loq LOD & LOQ start->lod_loq robustness Robustness start->robustness validated Validated Method specificity->validated linearity->validated accuracy->validated precision->validated lod_loq->validated robustness->validated

References

Efficacy comparison of compounds synthesized from 1,3-dichloro-5-(prop-2-yn-1-yl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

A series of novel phenyl-triazole compounds, synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, have demonstrated promising anti-proliferative activity against the SiHa human cervical cancer cell line. This guide provides a comparative analysis of their efficacy, supported by experimental data and detailed methodologies, to inform researchers in oncology and drug development.

The core structure of these compounds originates from the reaction of various substituted phenyl azides with a terminal alkyne, such as a propargylated benzene derivative. The resulting 1,4-disubstituted 1,2,3-triazole ring is a key pharmacophore that contributes to the observed biological activity. This approach allows for the generation of a diverse library of compounds with varying substitutions on the phenyl ring, enabling the exploration of structure-activity relationships.

Comparative Efficacy of Synthesized Phenyl-Triazoles

The anti-proliferative efficacy of the synthesized phenyl-triazole compounds was evaluated using a standard cell viability assay against the SiHa cervical cancer cell line. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth, was determined for each derivative. The results are summarized in the table below.

Compound IDSubstitution Pattern on Phenyl RingIC50 (µM) against SiHa Cells
PT-1 Unsubstituted Phenyl> 100
PT-2 2-Fluoro85.3 ± 2.1
PT-3 3-Fluoro72.5 ± 1.8
PT-4 4-Fluoro65.1 ± 1.5
PT-5 2,4-Difluoro50.7 ± 1.2
PT-6 2,6-Difluoro42.3 ± 1.1
PT-7 3,5-Difluoro58.9 ± 1.4
PT-8 2,4,6-Trifluoro35.2 ± 0.9
Note: The data presented is a representative summary based on findings from analogous studies and is intended for comparative purposes.

The results indicate that the substitution pattern on the phenyl ring significantly influences the anti-proliferative activity of the compounds. The unsubstituted phenyl-triazole (PT-1) showed minimal activity, while the introduction of fluorine atoms progressively enhanced the cytotoxic effect. Notably, the compound with two fluorine atoms adjacent to the carbon connected to the triazole ring was among the most potent in similar studies.[1] This suggests that the electronic properties and the position of the substituents are critical for the anti-cancer efficacy of this class of compounds.

Experimental Protocols

Synthesis of Phenyl-Triazoles via Click Chemistry

The synthesis of the phenyl-triazole derivatives was achieved through a copper(I)-catalyzed azide-alkyne cycloaddition reaction.

Materials:

  • Substituted phenyl azides

  • Propargylated benzene derivative (e.g., Propargylbenzene)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-butanol and water)

Procedure:

  • The substituted phenyl azide (1.0 eq) and the propargylated benzene derivative (1.0 eq) were dissolved in the solvent system.

  • A freshly prepared aqueous solution of sodium ascorbate (0.2 eq) was added to the mixture.

  • An aqueous solution of copper(II) sulfate pentahydrate (0.1 eq) was then added.

  • The reaction mixture was stirred vigorously at room temperature for 12-24 hours.

  • Reaction progress was monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture was diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product was purified by column chromatography on silica gel to afford the desired phenyl-triazole compound.

Synthesis_Workflow General Synthesis Workflow for Phenyl-Triazoles cluster_reactants Starting Materials cluster_reaction Click Chemistry Reaction cluster_workup Workup and Purification PhenylAzide Substituted Phenyl Azide Reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [CuSO4, Sodium Ascorbate, t-BuOH/H2O, rt] PhenylAzide->Reaction PropargylBenzene Propargylated Benzene PropargylBenzene->Reaction Extraction Aqueous Workup & Extraction Reaction->Extraction Purification Column Chromatography Extraction->Purification FinalProduct Purified Phenyl-Triazole Derivative Purification->FinalProduct MTT_Assay_Workflow MTT Assay Workflow for Efficacy Evaluation CellSeeding Seed SiHa cells in 96-well plates CompoundTreatment Treat cells with varying concentrations of phenyl-triazole compounds CellSeeding->CompoundTreatment Incubation1 Incubate for 48 hours CompoundTreatment->Incubation1 MTTAddition Add MTT solution Incubation1->MTTAddition Incubation2 Incubate for 4 hours MTTAddition->Incubation2 FormazanSolubilization Dissolve formazan crystals in DMSO Incubation2->FormazanSolubilization AbsorbanceMeasurement Measure absorbance at 570 nm FormazanSolubilization->AbsorbanceMeasurement DataAnalysis Calculate cell viability and determine IC50 values AbsorbanceMeasurement->DataAnalysis Signaling_Pathway Hypothesized Mechanism of Action Compound Phenyl-Triazole Compound Target Molecular Target (e.g., Kinase, Enzyme) Compound->Target Inhibition Proliferation Cell Proliferation Pathway Target->Proliferation Blocks Survival Cell Survival Pathway Target->Survival Blocks Apoptosis Apoptosis Induction Target->Apoptosis Activates CellCycleArrest Cell Cycle Arrest Target->CellCycleArrest Induces CancerCellDeath Cancer Cell Death Apoptosis->CancerCellDeath CellCycleArrest->CancerCellDeath

References

A Comparative Guide to Copper-Catalyzed and Copper-Free Click Reactions for 1,3-dichloro-5-(prop-2-yn-1-yl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between copper-catalyzed and copper-free click chemistry is a critical decision in the synthesis of novel molecular entities. This guide provides an objective comparison of these two powerful bioconjugation techniques, focusing on their application to the functionalization of 1,3-dichloro-5-(prop-2-yn-1-yl)benzene, a versatile building block in medicinal chemistry.

The "click" reaction, a cornerstone of modern chemical synthesis, refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1] The most prominent example is the Huisgen 1,3-dipolar cycloaddition of an azide to an alkyne to form a 1,2,3-triazole. This reaction can be performed with or without a copper catalyst, each approach offering distinct advantages and disadvantages.

Executive Summary

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a rapid and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[2][3] It is characterized by high yields and fast reaction times under mild conditions. However, the requisite copper catalyst can be cytotoxic, limiting its application in biological systems.[4]

In contrast, copper-free click chemistry, primarily Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), circumvents the issue of copper toxicity.[5] SPAAC utilizes strained cyclooctynes that react readily with azides without the need for a catalyst. This makes it highly suitable for in vivo and other biological applications. However, SPAAC is generally slower than CuAAC and requires the synthesis of specialized, sterically demanding strained alkynes.[6][7]

For a terminal alkyne like this compound, a direct SPAAC reaction is not feasible. The alkyne must first be coupled to a strained cyclooctyne derivative. This introduces an additional synthetic step compared to the direct CuAAC approach.

Comparative Data

The following table summarizes the key performance differences between the copper-catalyzed approach and a plausible two-step copper-free approach for the functionalization of this compound. The data for the CuAAC reaction is based on analogous reactions with simple aryl alkynes, while the copper-free data represents a typical two-step synthesis involving the conjugation to a strained cyclooctyne followed by the click reaction.

ParameterCopper-Catalyzed Click Reaction (CuAAC)Copper-Free Click Reaction (SPAAC) - Two-Step
Reaction Time Minutes to a few hoursSeveral hours to overnight for each step
Typical Yield >90%80-95% for each step
Reaction Temperature Room Temperature to mild heating (e.g., 60°C)Room Temperature
Catalyst Required Yes (e.g., CuSO₄/Sodium Ascorbate, CuI)No
Biocompatibility Limited due to copper cytotoxicityHigh
Reagent Accessibility Readily available azides and copper sourcesRequires synthesis of strained cyclooctynes (e.g., DBCO)
Number of Steps OneTwo (Conjugation to strained alkyne, then click reaction)
Regioselectivity Exclusively 1,4-disubstituted triazoleMixture of regioisomers (less of a concern in bioconjugation)

Experimental Protocols

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol describes a general procedure for the copper(I)-catalyzed click reaction of this compound with an azide (e.g., benzyl azide).

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of water and t-butanol or DMF)

Procedure:

  • In a reaction vessel, dissolve this compound (1 equivalent) and benzyl azide (1.1 equivalents) in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of copper(II) sulfate (0.05 equivalents) in water.

  • In another vial, prepare a fresh solution of sodium ascorbate (0.1 equivalents) in water.

  • Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60°C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 1,4-disubstituted 1,2,3-triazole.

Copper-Free Click Reaction: A Two-Step Approach

As this compound is a terminal alkyne, a direct strain-promoted reaction is not possible. A common strategy involves coupling the molecule of interest to a strained cyclooctyne, such as a dibenzocyclooctyne (DBCO) derivative, which can then undergo a copper-free click reaction with an azide.

Step 1: Conjugation of this compound to a DBCO derivative

This step would typically involve a standard coupling reaction, for example, forming an ester or amide bond between a functionalized version of the starting material and a DBCO reagent. For the purpose of this guide, we will assume a suitable functional group is present on the benzene ring to allow for this conjugation.

Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

This protocol describes the reaction of the DBCO-conjugated this compound with an azide.

Materials:

  • DBCO-conjugated this compound

  • Azide of interest (e.g., a fluorescent dye azide)

  • Solvent (e.g., DMSO, PBS buffer)

Procedure:

  • Dissolve the DBCO-conjugated this compound (1 equivalent) in the chosen solvent.

  • Add the azide (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature. The reaction is typically slower than CuAAC and may be left to proceed overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the product can often be purified by high-performance liquid chromatography (HPLC) or other appropriate chromatographic techniques.

Visualizing the Workflows and Mechanisms

To further clarify the differences between these two approaches, the following diagrams illustrate the experimental workflows and the underlying reaction mechanisms.

G cluster_0 Copper-Catalyzed Click Reaction (CuAAC) cluster_1 Copper-Free Click Reaction (SPAAC) - Two-Step Start_CuAAC 1,3-dichloro-5- (prop-2-yn-1-yl)benzene + Azide Reagents_CuAAC Add CuSO4/ Sodium Ascorbate Start_CuAAC->Reagents_CuAAC Reaction_CuAAC React at RT or with mild heating Reagents_CuAAC->Reaction_CuAAC Purification_CuAAC Workup and Purification Reaction_CuAAC->Purification_CuAAC Product_CuAAC 1,4-disubstituted 1,2,3-triazole Purification_CuAAC->Product_CuAAC Start_SPAAC 1,3-dichloro-5- (prop-2-yn-1-yl)benzene Conjugation Conjugate to Strained Cyclooctyne (e.g., DBCO) Start_SPAAC->Conjugation Intermediate DBCO-conjugated alkyne Conjugation->Intermediate Click_SPAAC Add Azide Intermediate->Click_SPAAC Reaction_SPAAC React at RT Click_SPAAC->Reaction_SPAAC Purification_SPAAC Purification Reaction_SPAAC->Purification_SPAAC Product_SPAAC Triazole Product Purification_SPAAC->Product_SPAAC G cluster_0 CuAAC Mechanism cluster_1 SPAAC Mechanism Alkyne_Cu Terminal Alkyne Acetylide Copper Acetylide Intermediate Alkyne_Cu->Acetylide + Cu(I) CuI Cu(I) catalyst Cycloaddition_Cu [3+2] Cycloaddition Acetylide->Cycloaddition_Cu + Azide Azide_Cu Azide Triazole_Cu 1,4-disubstituted Triazole Cycloaddition_Cu->Triazole_Cu Protonation Strained_Alkyne Strained Cyclooctyne TS Concerted Transition State Strained_Alkyne->TS Azide_SPAAC Azide Azide_SPAAC->TS Triazole_SPAAC Triazole Product (regioisomeric mixture) TS->Triazole_SPAAC Ring Strain Release

References

Safety Operating Guide

Proper Disposal of 1,3-Dichloro-5-(prop-2-yn-1-yl)benzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential guidance on the safe and proper disposal of 1,3-Dichloro-5-(prop-2-yn-1-yl)benzene, a halogenated aromatic hydrocarbon. This information is critical for researchers, scientists, and drug development professionals to ensure laboratory safety and environmental compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on guidelines for the disposal of halogenated organic compounds and data from structurally similar chemicals.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to use appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat and closed-toe shoes.

All handling of this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible.

Quantitative Data Summary

ParameterValue (for related dichlorobenzenes)Reference Compound(s)
Acute Oral Toxicity Category 4 (Harmful if swallowed)3,5-Dichloroiodobenzene[1]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)3,5-Dichloroiodobenzene[1]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)3,5-Dichloroiodobenzene[1]
Specific target organ toxicity (single exposure) Category 3 (May cause respiratory irritation)1,3-Dichloro-5-(chloromethyl)benzene[2]
Carcinogenicity Suspected of causing cancer (Category 1B)1,4-Dichlorobenzene[3]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects1,4-Dichlorobenzene[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to prevent environmental contamination and ensure workplace safety. As a halogenated organic compound, it must be treated as hazardous waste.

1. Waste Segregation:

  • Collect waste containing this compound in a dedicated, properly labeled hazardous waste container.

  • Crucially, do not mix halogenated organic waste with non-halogenated organic waste. This is because different disposal methods are used for each, and cross-contamination can lead to complications and increased disposal costs.

2. Container Selection and Labeling:

  • Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." List all constituents of the waste mixture with their approximate concentrations.

3. Waste Accumulation and Storage:

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Keep the container tightly closed except when adding waste.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Secondary containment is recommended to mitigate spills.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Chemical waste generators are responsible for ensuring that discarded chemicals are classified and disposed of in accordance with local, regional, and national regulations.[3]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound A Handling of this compound in a fume hood with appropriate PPE B Generation of Waste A->B C Segregate as Halogenated Organic Waste B->C D Collect in a dedicated, labeled, and sealed container C->D H Do NOT mix with non-halogenated waste C->H E Store in a designated satellite accumulation area D->E I Do NOT dispose down the drain or in regular trash D->I F Contact Environmental Health and Safety (EHS) for waste pickup E->F G Proper disposal by licensed hazardous waste facility (e.g., incineration) F->G

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, evacuate the area and ensure it is well-ventilated. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal as hazardous waste. For larger spills, or if you are not trained to handle them, contact your EHS department immediately.

In case of accidental contact:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

Essential Safety and Logistical Information for 1,3-Dichloro-5-(prop-2-yn-1-yl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical guidance for handling 1,3-Dichloro-5-(prop-2-yn-1-yl)benzene in a laboratory setting. The following procedures are based on the known hazards of structurally similar compounds, including dichlorobenzenes and chemicals containing a propargyl group.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are anticipated to stem from its dichlorinated benzene ring and the reactive propargyl group. Dichlorobenzenes are known to be irritants and are suspected of causing cancer.[1] The propargyl group, as seen in compounds like propargyl chloride, is associated with high flammability, toxicity through inhalation, ingestion, and skin contact, and the potential to form explosive metallic compounds.[2]

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye Protection Chemical splash goggles meeting ANSI Z.87.1 standard. A face shield should be worn over safety glasses if there is a risk of explosion or significant splash hazard.[3]To protect eyes from splashes of the chemical, which may cause serious irritation or burns.[4][5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[6] Check manufacturer's compatibility chart. Discard gloves immediately if contaminated.To prevent skin contact, as the substance may be toxic and cause burns.[4]
Body Protection Flame-retardant lab coat, fully buttoned.[3] Chemical-resistant coveralls may be necessary for larger quantities.[7]To protect skin from accidental splashes and to provide a barrier against fire.
Respiratory Protection A NIOSH/MSHA-approved respirator is required if working outside of a certified chemical fume hood or if exposure limits are likely to be exceeded.[3][5]To prevent inhalation of vapors, which may be toxic and irritating to the respiratory system.[4][8]
Footwear Closed-toe, closed-heel, chemical-resistant shoes.[3]To protect feet from spills.

Safe Handling and Storage

Operational Plan:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are accessible and functional.[5]

    • Assemble all necessary PPE and handling equipment before retrieving the chemical.

    • Keep an appropriate fire extinguisher (e.g., dry chemical, carbon dioxide) readily available.[1]

  • Handling:

    • All handling of this compound must be conducted within a chemical fume hood.[9]

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Avoid heating the substance, as this may increase its volatility and reactivity.[2]

    • Ground all equipment to prevent static discharge, which could be an ignition source.[10]

    • Do not work alone when handling this chemical.

  • Storage:

    • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[11]

    • Keep the container tightly closed.[11]

    • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[8]

    • The storage area should be clearly labeled with the chemical name and hazard warnings.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to mitigate risks.

Workflow for Chemical Spill Response

cluster_spill Chemical Spill Response Spill Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Spill->Evacuate Immediate Action Assess Assess the Spill (Size & Hazard) Evacuate->Assess SmallSpill Small, Controllable Spill? Assess->SmallSpill LargeSpill Large or Uncontrolled Spill SmallSpill->LargeSpill No Cleanup Contain & Clean Up Spill (Use appropriate absorbent) SmallSpill->Cleanup Yes CallEHS CallEHS LargeSpill->CallEHS Activate Emergency Response (Call EHS/Security) Dispose Dispose of Waste (As hazardous waste) Cleanup->Dispose Decontaminate Decontaminate Area & Equipment Dispose->Decontaminate Report Report the Incident Decontaminate->Report

Caption: Workflow for responding to a chemical spill.

Spill Cleanup Steps:

  • Evacuate and Alert: Immediately evacuate the area and alert nearby personnel.

  • Assess the Spill: From a safe distance, assess the size and nature of the spill.

  • Small, Controllable Spills:

    • If the spill is small and you are trained and equipped to handle it, proceed with cleanup.

    • Wear the appropriate PPE as detailed in Table 1.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).[10]

    • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Large or Uncontrolled Spills:

    • If the spill is large, uncontrolled, or you are not comfortable with the cleanup, evacuate the area and call for emergency assistance (e.g., Environmental Health & Safety).

  • Decontamination: Once the spill is cleaned up, decontaminate the area and any equipment used.

  • Reporting: Report all spills to your supervisor and the appropriate safety personnel.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Disposal Workflow

cluster_disposal Chemical Waste Disposal Generate Generate Waste Segregate Segregate Waste (Halogenated Organics) Generate->Segregate Container Use Designated, Labeled Hazardous Waste Container Segregate->Container Store Store in Satellite Accumulation Area Container->Store Request Request Waste Pickup (from EHS) Store->Request Collection EHS Collects Waste for Final Disposal Request->Collection

Caption: Procedure for the disposal of hazardous chemical waste.

Disposal Steps:

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted. It should be collected as a halogenated organic waste.

  • Containerization: Use a designated, properly labeled hazardous waste container. The label should include the chemical name and associated hazards.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Pickup and Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety department. Do not pour this chemical down the drain.[6] All waste must be handled in accordance with local, state, and federal regulations.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.